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Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile and Solvent Selection for 2,5-Dibromo-1H-indole

Topic: 2,5-Dibromo-1H-indole Solubility in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary 2,5-Dibromo-1H-indole (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,5-Dibromo-1H-indole Solubility in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

2,5-Dibromo-1H-indole (CAS: 1240045-42-4) is a critical halogenated heterocyclic building block used primarily in the synthesis of complex alkaloids, pharmaceuticals, and agrochemicals.[1][2] Its dual-halogenated motif allows for orthogonal functionalization—specifically, the C-2 and C-5 positions offer distinct reactivity profiles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide provides a definitive analysis of its solubility landscape. Unlike simple salts, the solubility of 2,5-dibromo-1H-indole is governed by


-

stacking interactions and the lipophilicity introduced by the bromine substituents.[1] This document synthesizes operational data from synthetic workflows to provide actionable solvent selection criteria for dissolution, reaction, and purification.

Physicochemical Profile & Solubility Drivers

To understand the solubility behavior of 2,5-dibromo-1H-indole, one must analyze its structural properties.[1] The addition of two bromine atoms to the indole core significantly increases lipophilicity compared to the parent indole.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula

Moderate molecular weight (

) facilitates dissolution in organic media.[1]
LogP (Predicted)

Highly lipophilic. Indicates poor water solubility and high affinity for non-polar to moderately polar organic solvents.
H-Bond Donor 1 (NH group)Requires solvents capable of H-bond acceptance (e.g., DMSO, DMF, THF) for high-concentration stock solutions.
Physical State Solid (Powder/Crystals)Crystalline lattice energy must be overcome by solvation enthalpy; heating is often required for saturation in alcohols.

Solubility Landscape

The following categorization is derived from operational synthesis protocols and structural analogs (e.g., 5-bromoindole, 5,7-dibromoindole). Quantitative values represent operational ranges observed in synthetic procedures.

Category A: High Solubility (Primary Reaction/Stock Solvents)

Best for: Stock solutions (


), nucleophilic substitution reactions, and cross-coupling.
  • DMSO (Dimethyl Sulfoxide): The gold standard for stock solutions. The high dielectric constant and H-bond accepting nature disrupt the indole-indole intermolecular forces effectively.[1]

  • DMF (Dimethylformamide): Excellent solubilizer, particularly for reactions requiring elevated temperatures (

    
    ).
    
  • THF (Tetrahydrofuran): Good solubility at room temperature; widely used for lithiation or Grignard reactions where aprotic conditions are mandatory.

Category B: Moderate Solubility (Process Solvents)

Best for: Liquid-liquid extraction, chromatography, and crystallization.[1]

  • DCM (Dichloromethane): Excellent solvent for extraction and initial dissolution. High volatility makes it ideal for transferring the compound to reaction vessels.

  • Ethyl Acetate (EtOAc): Moderate solubility. Often used as the mobile phase in silica gel chromatography (typically mixed with Hexanes).

  • Alcohols (Methanol/Ethanol): Low solubility at room temperature; moderate-to-high solubility at reflux.[1] This temperature-dependent gradient makes alcohols ideal for recrystallization .[1]

Category C: Poor/Insoluble (Anti-Solvents)

Best for: Precipitation and washing.

  • Water: Practically insoluble (

    
    ). Used to crash the product out of organic solutions (e.g., DMSO/DMF) during workup.
    
  • Hexanes/Pentane: Very low solubility. Used to wash the crystalline solid to remove non-polar impurities without dissolving the indole.

Decision Logic for Solvent Selection

The following diagram illustrates the decision process for selecting the appropriate solvent based on the experimental objective.

SolventSelection Start Objective: Dissolve 2,5-Dibromo-1H-indole Reaction Chemical Reaction Start->Reaction Purification Purification / Workup Start->Purification Analysis Analysis (NMR/LCMS) Start->Analysis TempHigh High Temp (>80°C)? Reaction->TempHigh Recryst Recrystallization? Purification->Recryst NMR NMR Solvent Analysis->NMR BaseSens Base Sensitive? TempHigh->BaseSens No UseDMF Use DMF or DMAc TempHigh->UseDMF Yes UseTHF Use THF or Dioxane BaseSens->UseTHF No (General) UseDCM Use DCM or Toluene BaseSens->UseDCM Yes (Lewis Acids) Extract Extraction? Recryst->Extract No UseEtOH Hot Ethanol/Methanol Recryst->UseEtOH Yes UseEtOAc Ethyl Acetate / DCM Extract->UseEtOAc UseDMSO DMSO-d6 (Best Resolution) NMR->UseDMSO UseCDCl3 CDCl3 (Good Solubility) NMR->UseCDCl3

Caption: Decision tree for solvent selection based on operational requirements (Reaction, Purification, or Analysis).

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock Solution (50 mM)

Purpose: For biological screening or high-throughput synthesis.[1]

  • Calculate Mass: For

    
     of 
    
    
    
    solution, weigh
    
    
    of 2,5-dibromo-1H-indole.
  • Solvent Choice: Use anhydrous DMSO (preferred) or DMF.

  • Dissolution:

    • Add the solid to a glass vial.

    • Add

      
       of solvent initially.
      
    • Vortex for 30–60 seconds. Note: The solution may slightly warm due to solvation enthalpy.[1]

    • Add remaining solvent to reach

      
       volume.
      
  • Storage: Aliquot into amber glass vials to prevent light-induced debromination. Store at

    
    .[1]
    
    • Caution: Avoid freeze-thaw cycles.[1] If precipitation occurs upon thawing, sonicate at

      
       for 5 minutes.
      
Protocol B: Recrystallization (Purification)

Purpose: To purify crude material after synthesis.

  • Solvent System: Ethanol (EtOH) or Ethanol/Water mixture.

  • Procedure:

    • Place crude solid in a round-bottom flask.

    • Add minimum amount of Ethanol and heat to reflux (

      
      ).
      
    • Add solvent dropwise until the solid just dissolves. If insoluble particles remain, filter hot.

    • Remove from heat and allow to cool slowly to room temperature.

    • (Optional) If no crystals form, add Water (anti-solvent) dropwise until turbidity persists, then cool to

      
      .
      
    • Filter the crystals and wash with cold Hexanes.

Reaction Media & Application Context

The solubility profile dictates the success of downstream chemistry. Below is a summary of solvent compatibility for common reactions involving 2,5-dibromo-1H-indole.

Reaction TypeRecommended SolventRationale
Suzuki-Miyaura Coupling Dioxane /

or Toluene
Dioxane dissolves the indole well and is miscible with aqueous base, facilitating the phase transfer of the boronic acid.[1]
N-Alkylation DMF or DMSORequires high solubility of the deprotonated indole anion.[1] Polar aprotic solvents stabilize the transition state.
Lithiation (Halogen-Dance) Anhydrous THFTHF coordinates with lithium species (e.g., LDA, n-BuLi) and maintains solubility at cryogenic temperatures (

).
Buchwald-Hartwig Amination Toluene / t-BuOHToluene provides a non-polar environment often preferred for specific phosphine ligands, while t-BuOH aids in proton transfer.[1]

Handling & Stability Risks[1]

  • Precipitation in Aqueous Media: When diluting a DMSO stock into aqueous cell culture media, ensure the final DMSO concentration is

    
    . Rapid addition can cause the compound to crash out as a fine precipitate, leading to false negatives in biological assays.
    
  • Light Sensitivity: Brominated indoles can undergo photolytic debromination. Solutions in clear glass exposed to sunlight may degrade. Always use amber glassware.

  • Hygroscopicity: While the compound itself is not highly hygroscopic, solvents like DMSO and DMF are. Water uptake by the solvent can decrease the solubility of the indole over time, causing precipitation.

References

  • PubChem. (n.d.). 2,5-Dibromo-1-methyl-1H-indole (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Regioselective Dibromination of Methyl Indole-3-Carboxylate and Application in the Synthesis of Dibromoindoles.[1] Organic & Biomolecular Chemistry.[3][4][5] Retrieved from [Link]

Sources

Exploratory

2,5-Dibromo-1H-indole melting point and physical appearance

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dibromo-1H-indole Introduction 2,5-Dibromo-1H-indole is a halogenated heterocyclic compound that serves as a valuable building block in synthetic organ...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dibromo-1H-indole

Introduction

2,5-Dibromo-1H-indole is a halogenated heterocyclic compound that serves as a valuable building block in synthetic organic chemistry and drug discovery. The strategic placement of bromine atoms at the C2 and C5 positions of the indole scaffold imparts unique reactivity and physicochemical properties, making it a versatile precursor for the synthesis of more complex molecular architectures. Understanding its core physical characteristics, particularly its melting point and appearance, is fundamental for its proper handling, storage, and application in a research setting. This guide provides a detailed overview of these properties, grounded in authoritative data, to support researchers and scientists in their work.

Physicochemical Characterization

The physical state and thermal behavior of a chemical reagent are critical parameters that influence experimental design, from reaction setup to purification and storage.

Physical Appearance

While specific appearance can vary slightly based on the purity and crystalline form, 2,5-Dibromo-1H-indole is typically supplied as a solid powder. The color is generally off-white, beige, or light brown. Visual inspection is the first crucial step in quality control; any significant deviation from an expected uniform powder could indicate impurity or degradation.

Core Properties Summary

The essential physicochemical data for 2,5-Dibromo-1H-indole are summarized in the table below for quick reference. These values are critical for calculating molar equivalents, assessing lipophilicity, and ensuring safe handling.

PropertyValueSource
IUPAC Name 2,5-Dibromo-1H-indoleN/A
CAS Number 1240045-42-4[1][2]
Molecular Formula C₈H₅Br₂N[3]
Molecular Weight 274.94 g/mol [3]
Melting Point 130 - 133 °C (266 - 271 °F)[4]
Physical Form Solid, Powder[3]
Partition Coefficient (log Pow) 0.22 (at 24 °C)[4]

Note: The partition coefficient (log Pow) suggests that bioaccumulation is not expected.[4]

Safety, Handling, and Storage

Proper management of 2,5-Dibromo-1H-indole is essential to ensure laboratory safety and maintain the integrity of the compound.

Hazard Profile

This compound is associated with several hazards and requires careful handling.[4] The key hazard statements (H-codes) include:

  • H302 + H312: Harmful if swallowed or in contact with skin.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

  • H410: Very toxic to aquatic life with long-lasting effects.

Handling and Personal Protective Equipment (PPE)

Given its hazard profile, handling should be performed in a well-ventilated area or a chemical fume hood.[4][5] Standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile), is mandatory.[4][6] If there is a risk of generating dust, respiratory protection should be used.[4] Avoid breathing dust and ensure skin and eyes do not come into contact with the substance.[4]

Storage Recommendations

To ensure stability, 2,5-Dibromo-1H-indole should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Some suppliers recommend storing it in a dark place under an inert atmosphere and potentially in a freezer at temperatures below -20°C to maximize its shelf life.[2] It should be kept away from heat and sources of ignition.[4]

Experimental Protocol: Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad and depressed range typically indicates the presence of impurities.

Methodology: Capillary Melting Point Apparatus
  • Sample Preparation: Finely crush a small amount of the 2,5-Dibromo-1H-indole powder. A fine, uniform powder ensures efficient heat transfer.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample into the bottom. The packed sample height should be 2-3 mm for optimal results.

  • Apparatus Setup: Place the loaded capillary into the melting point apparatus.

  • Rapid Heating (Initial Phase): Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (130 °C).

  • Slow Heating (Measurement Phase): Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for accurately observing the temperature at which melting begins and ends.

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).

    • The recorded melting point should be reported as a range from the onset to the completion temperature.

Visualization of Characterization Workflow

The following diagram illustrates a standard workflow for the initial characterization of a received sample of 2,5-Dibromo-1H-indole, emphasizing the validation of its physical properties.

cluster_0 Sample Reception & Initial Inspection cluster_1 Physicochemical Analysis cluster_2 Decision & Final Action start Receive Sample of 2,5-Dibromo-1H-indole inspect Visual Inspection (Color, Form) start->inspect Check Log mp_det Melting Point Determination inspect->mp_det Proceed if Visually OK compare Compare with Literature Value (130-133 °C) mp_det->compare decision Purity Acceptable? compare->decision pass Proceed to Experimental Use decision->pass Yes fail Quarantine & Further Analysis (e.g., NMR, HPLC) decision->fail No

Caption: Workflow for the physical characterization of 2,5-Dibromo-1H-indole.

References

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2,5-Dibromoindole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Indole Nucleus The indole scaffold is a privileged heterocyclic motif frequently encountered in a vast array o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indole Nucleus

The indole scaffold is a privileged heterocyclic motif frequently encountered in a vast array of pharmaceuticals, agrochemicals, and natural products. Its unique electronic properties and structural versatility make it a cornerstone in medicinal chemistry. Among the various functionalized indoles, 2,5-dibromoindole serves as a highly valuable and versatile building block. The presence of two distinct bromine atoms allows for sequential and site-selective palladium-catalyzed cross-coupling reactions, enabling the modular and efficient construction of complex, highly functionalized indole derivatives. This guide provides detailed application notes and protocols for the most pivotal Pd-catalyzed cross-coupling reactions of 2,5-dibromoindole, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.

Understanding Site-Selectivity in Dihaloindoles

A critical consideration when working with 2,5-dibromoindole is the differential reactivity of the C-Br bonds at the C2 and C5 positions. Generally, the C2-position of the indole ring is more electron-deficient, making the C2-Br bond more susceptible to oxidative addition to a Pd(0) catalyst compared to the C5-Br bond. This inherent electronic bias often allows for selective functionalization at the C2 position under carefully controlled conditions. However, steric and electronic effects of the coupling partners, as well as the choice of catalyst, ligand, and base, can influence and even reverse this selectivity.[1][2] Therefore, precise control over reaction parameters is paramount to achieving the desired mono- or di-functionalized product.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[3][4][5] It is particularly valuable for synthesizing biaryl and substituted styrenyl indoles.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6] The choice of a suitable base is crucial for the transmetalation step, as it activates the boronic acid.[5][6]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Product caption Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling

Experimental Protocol: Selective C2-Arylation

This protocol details the selective mono-arylation of 2,5-dibromoindole at the C2 position.

Materials:

  • 2,5-Dibromoindole

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a Schlenk flask, add 2,5-dibromoindole (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the 2-aryl-5-bromoindole.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common and effective Pd(0) source.
Ligand PPh₃ (in catalyst)Provides stability to the Pd(0) complex.
Base K₂CO₃A moderately strong base sufficient for transmetalation.
Solvent 1,4-Dioxane/WaterA common solvent system for Suzuki couplings, promoting solubility of both organic and inorganic reagents.[4][7]
Temperature 90 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[8][9] This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.

Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I).[9] The palladium catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) acetylide is formed from the terminal alkyne and the copper(I) salt in the presence of a base. This copper acetylide then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the alkynylated product and regenerates the Pd(0) catalyst.[10]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Product Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Cu(I)-C≡CR->Cu(I)X H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Base caption Catalytic Cycles of Sonogashira Coupling

Caption: Catalytic Cycles of Sonogashira Coupling

Experimental Protocol: Selective C2-Alkynylation

Materials:

  • 2,5-Dibromoindole

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add 2,5-dibromoindole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 8-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-alkynyl-5-bromoindole.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ / CuIA classic and effective palladium/copper co-catalyst system.[9]
Base Triethylamine (Et₃N)Acts as both a base to deprotonate the alkyne and often as a solvent.
Solvent THFA good solvent for the reactants and catalysts.
Temperature Room TemperatureSonogashira couplings are often efficient at mild temperatures.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[11][12][13] This reaction is of paramount importance in the synthesis of anilines, N-aryl heterocycles, and other amine-containing pharmaceuticals.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex.[11] The resulting Pd(II) complex then reacts with the amine in the presence of a strong base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired C-N bond and regenerates the Pd(0) catalyst.[11] The choice of a bulky, electron-rich phosphine ligand is often critical for the success of this reaction, as it promotes both the oxidative addition and reductive elimination steps.[14][15]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR1R2(L) Amine Coordination & Deprotonation (Base) Ar-Pd(II)-NR1R2(L)->Pd(0)L Reductive Elimination Ar-NR1R2 Ar-NR1R2 Ar-Pd(II)-NR1R2(L)->Ar-NR1R2 Product caption Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Catalytic Cycle of Buchwald-Hartwig Amination

Experimental Protocol: Selective C5-Amination

This protocol focuses on the selective amination at the C5 position, which can often be achieved with careful selection of a bulky ligand that may favor reaction at the less sterically hindered C5 position.

Materials:

  • 2,5-Dibromoindole

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.

  • Add 2,5-dibromoindole (1.0 mmol) and anhydrous toluene (5 mL).

  • Add the amine (1.2 mmol) and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 100 °C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to obtain the 5-amino-2-bromoindole.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XantphosA highly active catalyst system for C-N bond formation, with the bulky Xantphos ligand promoting efficient coupling.[11]
Base NaOtBuA strong, non-nucleophilic base required for the deprotonation of the amine.
Solvent TolueneA common high-boiling, non-polar solvent for this transformation.
Temperature 100 °CHigher temperatures are often necessary to drive the reaction to completion.

Heck Reaction: Vinylation of the Indole Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[16][17] It provides a powerful method for the synthesis of substituted alkenes.

Mechanistic Rationale

The Heck reaction mechanism initiates with the oxidative addition of the aryl halide to a Pd(0) catalyst.[17][18] The resulting Pd(II) complex then undergoes migratory insertion with the alkene, forming a new carbon-carbon bond. A subsequent β-hydride elimination step releases the vinylated product and a palladium-hydride species.[18] Finally, a base is required to regenerate the Pd(0) catalyst from the palladium-hydride intermediate.[18]

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene-Complex Alkene-Complex Ar-Pd(II)-X(L2)->Alkene-Complex Migratory Insertion (Alkene) HPd(II)X(L2) HPd(II)X(L2) Alkene-Complex->HPd(II)X(L2) β-Hydride Elimination Substituted Alkene Substituted Alkene Alkene-Complex->Substituted Alkene Product HPd(II)X(L2)->Pd(0)L2 Base caption Catalytic Cycle of the Heck Reaction

Caption: Catalytic Cycle of the Heck Reaction

Experimental Protocol: Selective C2-Vinylation

Materials:

  • 2,5-Dibromoindole

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a Schlenk flask, add 2,5-dibromoindole (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (5 mL), triethylamine (1.5 mmol), and the alkene (1.5 mmol) via syringe.

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford the C2-vinylated-5-bromoindole.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / P(o-tol)₃A common and effective catalyst system for the Heck reaction.
Base Triethylamine (Et₃N)A standard base used to regenerate the Pd(0) catalyst.
Solvent DMFA polar aprotic solvent that facilitates the reaction.
Temperature 100 °CElevated temperatures are typically required for Heck reactions.

Conclusion

The palladium-catalyzed cross-coupling of 2,5-dibromoindole offers a powerful and versatile platform for the synthesis of a diverse range of functionalized indole derivatives. By carefully selecting the appropriate coupling partners and optimizing reaction conditions—including the catalyst, ligand, base, and solvent—researchers can achieve high levels of site-selectivity and yield. The protocols outlined in this guide provide a solid foundation for the application of these essential transformations in the fields of medicinal chemistry and drug development.

References

Sources

Application

Precision Synthesis of 2,5-Disubstituted Indoles: A Regioselective Protocol Starting from 2,5-Dibromoindole

Topic: Synthesis of 2,5-disubstituted indoles from 2,5-dibromoindole Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1] [1] Abstract The 2,5-disubstitute...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2,5-disubstituted indoles from 2,5-dibromoindole Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Academic Researchers[1]

[1]

Abstract

The 2,5-disubstituted indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous therapeutics targeting GPCRs, kinases, and serotonin receptors.[1] While various synthetic routes exist, the direct, regioselective functionalization of 2,5-dibromoindole offers the most step-economical pathway.[1] This application note details the mechanistic logic and optimized protocols for differentiating the C2 (heteroaryl) and C5 (aryl) bromide positions. We provide a validated workflow for the sequential, site-selective Suzuki-Miyaura cross-coupling of this bis-halogenated template.

Mechanistic Insight: The "Why" of Regioselectivity

The successful differentiation of the two bromine atoms in 2,5-dibromoindole relies on the distinct electronic environments of the pyrrole and benzene rings.

Electronic Differentiation[1][2]
  • C2-Bromine (Pyrrole Ring): Located alpha to the nitrogen atom, the C2 position is electronically activated.[1] In Palladium-catalyzed cross-couplings, the C2-Br bond behaves as a heteroaryl halide .[1] The oxidative addition of Pd(0) into the C2-Br bond is generally faster due to the electron-rich nature of the pyrrole ring and the inductive effect of the adjacent nitrogen.

  • C5-Bromine (Benzene Ring): The C5 position represents a standard aryl bromide .[1] While reactive, it is kinetically slower to undergo oxidative addition compared to the activated C2 position in competitive scenarios.

The Reactivity Hierarchy

For 2,5-dibromoindole (and N-protected derivatives), the order of reactivity in Pd-catalyzed cross-coupling is:


[1]

This inherent kinetic difference allows for site-selective C2-functionalization at mild temperatures, leaving the C5-bromide intact for subsequent diversification.[1]

Experimental Workflow Visualization

The following diagram illustrates the divergent synthesis pathways, highlighting the critical decision points for mono- vs. bis-functionalization.

IndoleSynthesis cluster_legend Selectivity Logic Start 2,5-Dibromoindole (Substrate) Pd_Cycle Pd(0) Oxidative Addition Start->Pd_Cycle Pd(PPh3)4, Base Mono 2-Aryl-5-bromoindole (Intermediate) Pd_Cycle->Mono Fast OA at C2 (T < 80°C) Prod_A 2,5-Diarylindole (Symmetric/Asymmetric) Mono->Prod_A Step 2: + Ar'-B(OH)2 (T > 90°C) Prod_B 5-Substituted-2-Arylindole (Diverse Functionality) Mono->Prod_B Step 2: + Buchwald/Sonogashira (Orthogonal Coupling) Text C2 reacts first (Heteroaryl) C5 reacts second (Aryl)

Figure 1: Reaction pathway for the sequential functionalization of 2,5-dibromoindole. The kinetic preference for C2 allows for the isolation of the 5-bromo intermediate.

Detailed Protocols

Protocol A: Site-Selective C2-Arylation (Suzuki-Miyaura)

Objective: Synthesis of 2-aryl-5-bromoindoles without touching the C5-bromide.[1]

Reagents:

  • Substrate: 2,5-Dibromoindole (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.05 – 1.10 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)[1]

  • Base: Na2CO3 (2.0 M aqueous solution, 2.5 equiv)[1]

  • Solvent: Toluene/Ethanol (4:1 v/v) or 1,4-Dioxane/Water (4:1 v/v)[1]

Procedure:

  • Setup: Charge a reaction vial with 2,5-dibromoindole (1.0 eq), Arylboronic acid (1.05 eq), and Pd(PPh3)4 (5 mol%).

  • Inert Atmosphere: Evacuate and backfill with Argon or Nitrogen (3 cycles).

  • Solvent Addition: Add degassed solvent mixture (concentration ~0.1 M). Add the aqueous base.

  • Reaction: Heat to 70–80 °C . Crucial: Do not exceed 90 °C to prevent premature C5 activation.

  • Monitoring: Monitor by TLC or LC-MS. The starting material (2,5-dibromo) should disappear, converting to the mono-arylated product.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na2SO4.

  • Purification: Flash column chromatography. The 2-aryl-5-bromoindole is typically less polar than the starting material.[1]

Key Insight: If using N-unprotected indole, use slightly more base (3.0 equiv) to account for the acidic N-H proton.[1] However, N-protection (e.g., N-Boc, N-Me) often improves yields by preventing catalyst poisoning.[1]

Protocol B: One-Pot Sequential C2, C5-Diarylation

Objective: Rapid synthesis of asymmetric 2,5-disubstituted indoles in a single vessel.

Procedure:

  • Step 1 (C2 Coupling): Follow Protocol A, using 1.0 equiv of the first boronic acid (Ar¹-B(OH)2). Heat at 80 °C for 4–6 hours until conversion is complete.

  • Step 2 (C5 Coupling): Without workup, add the second boronic acid (Ar²-B(OH)2, 1.2 – 1.5 equiv).[1]

  • Boost: Optionally add a fresh portion of Pd catalyst (1-2 mol%) if the reaction stalls, though often the initial catalyst load is sufficient.

  • Reaction: Increase temperature to 100–110 °C (reflux). Stir for 12–18 hours.

  • Workup: Standard aqueous extraction and purification.

Data Summary & Optimization Guide

The following table summarizes the impact of reaction parameters on regioselectivity (C2 vs. C5).

ParameterConditionC2 SelectivityC5 SelectivityNotes
Temperature 25–60 °CHighLowLow conversion may be observed at RT.[1]
Temperature 80 °COptimal LowIdeal for Protocol A.
Temperature >100 °CModerateModeratePromotes bis-coupling (Protocol B).[1]
Ligand PPh3 (Standard)HighLowStandard oxidative addition preference.
Ligand Bisphosphine (dppf)HighLowChelating ligands often enhance stability.
N-Protecting Group N-H (Free)Good-Slower reaction; N-H deprotonation consumes base.[1]
N-Protecting Group N-Boc / N-TsExcellent -Electron-withdrawing groups activate C2 further.
Troubleshooting
  • Problem: Significant formation of bis-coupled product during Step 1.

    • Solution: Lower the temperature to 60 °C and strictly control the stoichiometry of the boronic acid (0.95 – 1.0 equiv).

  • Problem: Protodebromination (loss of Br at C5).

    • Solution: Use anhydrous solvents (Dioxane) and anhydrous bases (Cs2CO3) if possible, or switch to a milder catalyst system like Pd(dppf)Cl2.

References

  • Site-Selective Suzuki-Miyaura Coupling of Heteroaryl Halides.

    • Source: Chemical Science, 2016.[1]

    • Key Finding: Establishes the reactivity order C2 > C5 for 2,5-dibromoindole.[1][2]

  • Palladium-C

    • Source: Journal of the American Chemical Society.
    • Key Finding: Discusses oxidative addition mechanisms in polyhalogen
    • [1]

  • Regioselective Cross-Coupling of Dihalo-Heterocycles.

    • Source: ResearchG
    • Key Finding: Confirms general trends for alpha-heteroatom activation in thiophenes and indoles.[1]

Sources

Method

Application Note: C2-Selective Arylation of 2,5-Dibromo-1H-indole

Executive Summary The selective functionalization of 2,5-dibromo-1H-indole represents a classic challenge in medicinal chemistry: differentiating between two identical halogen leaving groups based on subtle electronic an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selective functionalization of 2,5-dibromo-1H-indole represents a classic challenge in medicinal chemistry: differentiating between two identical halogen leaving groups based on subtle electronic and steric disparities. This guide details the protocol for the C2-selective Suzuki-Miyaura arylation of 2,5-dibromoindole.

While both positions bear bromine atoms, the C2 position (adjacent to the heteroatom) is electronically activated toward oxidative addition compared to the benzenoid C5 position. By controlling ligand sterics, stoichiometry, and protecting group strategies, researchers can achieve >95% regioselectivity for the C2-arylated product, leaving the C5-bromide intact for subsequent diversification.

Mechanistic Insight & Strategy

The Selectivity Hierarchy

In palladium-catalyzed cross-couplings of polyhalogenated heterocycles, reactivity is governed by the rate of Oxidative Addition (OA) .[1] The relative reactivity order for 2,5-dibromoindole is:

C2-Br (Heteroaryl-like) > C5-Br (Aryl-like)

  • Electronic Activation: The C2 position is adjacent to the indole nitrogen. The inductive effect of the nitrogen atom makes the C2-Br bond more electron-deficient (lower LUMO energy) than the C5-Br bond, facilitating faster oxidative addition by the Pd(0) species.

  • The "N-H" Factor: While the free N-H indole can be coupled directly, the acidic proton (

    
    ) can lead to side reactions or catalyst poisoning with certain bases. For high-value intermediates, N-protection (e.g., Boc, SEM, Ts)  is strongly recommended to enhance yield and solubility, though it is not strictly required for selectivity.
    
Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the kinetic preference for C2 functionalization.

IndoleSelectivity Start 2,5-Dibromo-1H-indole Decision Protect N-H? Start->Decision Path_Free Direct Coupling (Free N-H) Decision->Path_Free No (Quick Screen) Path_Prot Protected Coupling (N-Boc/N-Me) Decision->Path_Prot Yes (Scale-up) Intermediate Pd(0) Oxidative Addition Path_Free->Intermediate Path_Prot->Intermediate TS_C2 C2-Pd-Br Complex (Kinetically Favored) Intermediate->TS_C2 Fast OA (Heteroaryl effect) TS_C5 C5-Pd-Br Complex (Slower) Intermediate->TS_C5 Slow OA Product 2-Aryl-5-bromoindole (Major Product) TS_C2->Product Transmetalation & Red. Elim. SideProduct 2,5-Diarylindole (Over-reaction) Product->SideProduct Excess Boronic Acid or High Temp

Figure 1: Kinetic pathway favoring C2-oxidative addition due to electronic activation by the adjacent nitrogen atom.

Experimental Protocols

Protocol A: Robust Method (N-Boc Protected)

Recommended for scale-up and drug development to ensure maximum yield and ease of purification.

Materials:
  • Substrate: N-Boc-2,5-dibromoindole (prepared via standard Boc-anhydride/DMAP protocol).

  • Catalyst:

    
     (Tetrakis) or 
    
    
    
    .
  • Ligand Note:

    
     is sufficient for this selectivity. Highly active ligands (e.g., SPhos) may increase the risk of C5 coupling (bis-arylation).
    
  • Boronic Acid: Arylboronic acid (

    
    ).
    
  • Base: Sodium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ).
  • Solvent: Toluene/Ethanol/Water (4:1:1) or DME/Water (4:1).

Step-by-Step Procedure:
  • Stoichiometry Setup: In a reaction vial equipped with a stir bar, charge N-Boc-2,5-dibromoindole (1.0 equiv) and Arylboronic acid (1.05 equiv).

    • Critical: Do not exceed 1.1 equivalents of boronic acid. Excess reagent drives the reaction toward the C5 position (bis-coupling).

  • Catalyst Addition: Add

    
     (3-5 mol%).
    
  • Solvent & Base: Add the solvent mixture (0.1 M concentration relative to indole) and the base (2.0 equiv, typically 2M aqueous solution).

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Oxygen promotes homocoupling of the boronic acid and catalyst decomposition.

  • Reaction: Heat the sealed vial to 60–70°C .

    • Note: Monitor by LCMS/TLC. C2 coupling typically completes within 2–6 hours. Avoid reflux (100°C+) unless conversion stalls, as high heat promotes C5 activation.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    , concentrate, and purify via silica gel chromatography.
    
    • Elution Order: Bis-coupled product (non-polar)

      
      C2-Product 
      
      
      
      Starting Material.
Protocol B: Direct Method (Free N-H Indole)

Used for rapid screening or when protection is not feasible.

Key Modifications:
  • Base Sensitivity: Avoid strong bases (e.g.,

    
    , 
    
    
    
    ) that deprotonate the indole nitrogen (
    
    
    ). The resulting indolyl anion is electron-rich, which can paradoxically deactivate the ring toward oxidative addition or alter the selectivity profile.
  • Recommended Base:

    
     or 
    
    
    
    (mild).
  • Solvent: 1,4-Dioxane/Water (4:1).

Procedure:
  • Charge 2,5-dibromo-1H-indole (1.0 equiv), Boronic acid (1.0 equiv), and

    
     (5 mol%).
    
  • Add degassed Dioxane/Water and

    
     (2.0 equiv).
    
  • Heat to 80°C . (Free NH indoles often require slightly higher temperatures than N-Boc variants due to catalyst coordination to the free nitrogen).

  • Monitor closely for de-bromination (hydrodehalogenation) at C2, a common side reaction with free indoles.

Data Presentation & Optimization Guide

Reaction Screening Matrix (Representative Data)

The following table summarizes the impact of conditions on the Selectivity Ratio (C2-only : C2,C5-bis : C5-only).

EntryCatalystLigandBaseTemp (°C)Yield (C2-Aryl)Selectivity (C2:Bis)Notes
1



7088% >20:1 Standard/Best
2

SPhos

8065%4:1High activity ligand erodes selectivity
3

dppf

10055%2:1High temp + Strong base = Bis-coupling
4



11060%3:1Reflux promotes C5 activation
Optimization Workflow

Use this logic flow to troubleshoot low yields or poor selectivity.

Optimization Problem Issue Encountered Issue1 Significant Bis-Coupling (C2 + C5) Problem->Issue1 Issue2 Low Conversion (SM remains) Problem->Issue2 Issue3 De-bromination (C2-H formed) Problem->Issue3 Sol1 1. Reduce Temp (to 60°C) 2. Reduce Boronic Acid (0.95 eq) 3. Use less active ligand (PPh3) Issue1->Sol1 Sol2 1. Increase Temp (stepwise) 2. Switch to Pd(dppf)Cl2 3. Check O2 removal Issue2->Sol2 Sol3 1. Use Anhydrous Solvent (DME) 2. Switch base to K3PO4 3. Dry reagents Issue3->Sol3

Figure 2: Troubleshooting logic for optimizing site-selective cross-coupling.

Sequential Functionalization (Proof of Concept)

To validate the utility of this protocol, the remaining C5-bromide can be reacted in a second step.

  • Isolate the 2-aryl-5-bromoindole.

  • React with a different boronic acid (Ar'-B(OH)2).

  • Conditions: Use a more active catalyst system (e.g., XPhos Pd G2 or Pd(OAc)2/SPhos ) and higher temperature (100–110°C) to force the oxidative addition at the deactivated C5 position.

  • Result: Formation of a non-symmetrical 2,5-diarylindole.

References

  • Handy, S. T., & Zhang, Y. (2006).[2] A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications, (3), 299–301.[2] [Link]

  • Fairlamb, I. J. S. (2011). Site-selective Pd-catalyzed cross-coupling reactions of halo(hetero)arenes. Chemical Society Reviews, 40, 1060-1062. [Link]

  • Schröter, S., Stock, C., & Bach, T. (2005). Regioselective cross-coupling reactions of multiple halogenated nitrogen-, oxygen-, and sulfur-containing heterocycles.[3] Tetrahedron, 61(9), 2245-2267. [Link]

  • Langer, P. (2010). Regioselective Suzuki-Miyaura coupling reactions of polyhalogenated heterocycles. Advanced Synthesis & Catalysis, 352(17), 2863-2868. [Link]

Sources

Application

Application Note: Site-Selective C5-Functionalization of 2,5-Dibromo-1H-indole via Suzuki-Miyaura Cross-Coupling

The following Application Note and Protocol is designed for researchers and drug development professionals working with indole scaffolds. It addresses the specific challenge of C5-functionalization of 2,5-Dibromo-1H-indo...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and drug development professionals working with indole scaffolds. It addresses the specific challenge of C5-functionalization of 2,5-Dibromo-1H-indole , synthesizing mechanistic insights with practical, high-yield methodologies.

Executive Summary

The 2,5-dibromo-1H-indole scaffold represents a privileged "bifunctional" template in drug discovery, allowing for the independent introduction of pharmacophores at the C2 and C5 positions. However, achieving C5-selective functionalization directly on this substrate presents a significant regioselectivity challenge.

Standard mechanistic trends dictate that the C2-bromide is significantly more reactive towards oxidative addition by Palladium(0) than the C5-bromide, primarily due to the electron-deficient nature of the C2 position (adjacent to the pyrrolic nitrogen) and the lower bond dissociation energy (BDE) of the C2-Br bond compared to the benzenoid C5-Br bond.

This guide details the Sequential Functionalization Strategy required to successfully target the C5 position. It provides:

  • Mechanistic Rationale for the intrinsic C2 > C5 selectivity.

  • Protocols for sequential engagement (C2 first, then C5).

  • Alternative Retrosynthetic Routes for accessing C5-Aryl-2-Bromoindoles (reversing the selectivity).

Mechanistic Insight: The Regioselectivity Landscape

Understanding the electronic and steric environment of 2,5-dibromoindole is a prerequisite for successful protocol design.

Intrinsic Reactivity (The "C2-First" Rule)

In Palladium-catalyzed cross-couplings (Suzuki, Stille, Negishi), the rate-determining step is often the oxidative addition of Pd(0) into the C-X bond.

  • C2 Position (Pyrrolic): Electronically deficient (imine-like character in resonance forms). The C2-Br bond is highly activated, behaving similarly to a 2-halopyridine.

  • C5 Position (Benzenoid): Behaves as a standard, unactivated aryl bromide.

Reversing Selectivity (The "C5-First" Challenge)

Attempts to reverse this selectivity (reacting C5 before C2) using ligand control are generally ineffective due to the large electronic difference.

  • N-Protection Effects: Bulky N-protecting groups (e.g., TIPS, Boc) can sterically hinder the C2 position. While this slows down C2 reaction, it rarely completely suppresses it in favor of C5, often leading to sluggish reactions or mixtures.

  • Strategic Solution: To obtain a C5-functionalized product, one must either:

    • Route A (Bis-Functionalization): Couple C2 first, then Couple C5.

    • Route B (C5-Only): Use 5-bromoindole as the starting material (Couple C5

      
       Brominate C2).
      

Experimental Protocols

Protocol A: Sequential C2, C5-Difunctionalization

Use this protocol if your target is a 2,5-diarylindole.

Phase 1: C2-Selective Coupling (The "Easy" Step)

This step exploits the natural high reactivity of the C2-Br bond.

  • Substrate: 2,5-Dibromo-1H-indole (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Limiting stoichiometry is crucial to prevent bis-coupling.

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME/Water (4:1) or Toluene/Ethanol/Water (4:1:1)

  • Conditions: 80 °C, 4–6 hours.

Checkpoint: Monitor by TLC/LCMS. The C2-monocoupled product (5-bromo-2-arylindole) usually forms cleanly. Isolate this intermediate before proceeding.

Phase 2: C5-Functionalization (The "Hard" Step)

The remaining C5-Br is a deactivated aryl bromide. This step requires a more active catalytic system or higher energy conditions.

  • Substrate: 5-Bromo-2-arylindole (Intermediate from Phase 1)

  • Boronic Acid: Aryl'-B(OH)₂ (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G2 (2-3 mol%)

    • Why: Bidentate ligands (dppf) or Buchwald precatalysts (XPhos) are superior for deactivated/hindered aryl halides.

  • Base: K₃PO₄ (3.0 equiv) — Anhydrous conditions often work better for difficult substrates.

  • Solvent: 1,4-Dioxane (anhydrous)

  • Conditions: 100–110 °C (Reflux), 12–18 hours.

Step-by-Step Procedure (Phase 2):

  • Charge a reaction vial with 5-bromo-2-arylindole (1.0 mmol), Aryl'-boronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Evacuate and backfill with Argon (x3).

  • Add anhydrous 1,4-Dioxane (5 mL) via syringe.

  • Heat to 100 °C with vigorous stirring.

  • Workup: Cool to RT, filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Accessing C5-Functionalized 2-Bromoindoles

Use this protocol if you require the C5-Aryl group but need to retain the C2-Bromine (e.g., for later functionalization). Note: Direct coupling on 2,5-dibromoindole will fail (yields C2-product). You must change the synthetic order.

Workflow:

  • Start: 5-Bromoindole.

  • Step 1 (Suzuki): Couple at C5 using Protocol A (Phase 2 conditions).

    • Result: 5-Arylindole.

  • Step 2 (Bromination): Electrophilic bromination at C3, followed by migration/rearrangement, or direct Lithiation/Bromination at C2 (requires N-protection).

    • Preferred Method (C2-Selective):

      • Protect N (e.g., N-Boc or N-SEM).

      • Lithiate C2 (LDA, -78 °C).

      • Quench with Bromine source (CBr₄ or NBS).

      • Deprotect (optional).

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for functionalizing the 2,5-dibromoindole scaffold.

G Start Starting Material: 2,5-Dibromo-1H-indole Goal Define Target Structure Start->Goal C2_Target Target: 2-Aryl-5-Bromoindole Goal->C2_Target Scenario 1 C5_Target Target: 5-Aryl-2-Bromoindole Goal->C5_Target Scenario 3 (Challenge) Bis_Target Target: 2,5-Diarylindole Goal->Bis_Target Scenario 2 Direct_Suzuki Direct Suzuki Coupling (Pd(PPh3)4, Na2CO3) C2_Target->Direct_Suzuki Alt_Route Alternative Route Required: Start with 5-Bromoindole C5_Target->Alt_Route Direct C5 blocked by C2 reactivity Bis_Target->Direct_Suzuki Result_C2 Major Product: C2-Coupled (Intrinsic Preference) Direct_Suzuki->Result_C2 Seq_Step2 Step 2: C5-Coupling (Pd(dppf)Cl2, 100°C) Result_C2->Seq_Step2 Sequential Functionalization

Figure 1: Strategic decision tree for the regioselective functionalization of 2,5-dibromoindole. Note that direct C5-coupling is chemically precluded by the higher reactivity of the C2 position.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Mixture of C2-mono and C2,C5-bis products Excess Boronic Acid or highly active catalyst.Reduce Boronic Acid to 0.95–1.0 eq. Lower temperature to 60 °C. Use less active catalyst (Pd(PPh₃)₄ vs XPhos).
No reaction at C5 (in Step 2) C5-Br is deactivated; Catalyst died.Switch to Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . Increase temp to 110 °C. Ensure anaerobic conditions (O₂ kills active Pd).
Protodeboronation of Boronic Acid Reaction temp too high or Boronic Acid unstable.Add excess Boronic Acid (1.5–2.0 eq). Switch base to K₂CO₃ or CsF. Use Boronic Ester (Pinacol) instead of Acid.
N-Arylation observed Basic conditions + NH indole + Cu/Pd.Rare in Suzuki, but possible. Protect Nitrogen (Boc/Tosyl) prior to coupling if this occurs.

References

  • Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes."[1] Chemical Science, 2017, 8 , 40-62. [Link]

    • Key Insight: Establishes the general reactivity trend for polyhaloheteroarenes, confirming C2 > C5 reactivity for 2,5-dibromoindole.
  • Handy, S. T., & Zhang, Y. "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications, 2006, (3), 299-301. [Link]

    • Key Insight: Provides the NMR-shift based model for predicting oxidative addition preference (C2 is more electron-deficient).
  • Lian, Y., et al. "Palladium-catalyzed cross-coupling of 2,5-dibromo-3-hexylthiophene: Selectivity and Application." Molecules, 2015, 20 (3), 5202-5214. [Link]

    • Key Insight: Contrasts thiophene reactivity (where C5 can be favored) with indole reactivity, highlighting the unique "pyrrolic vs benzenoid" competition in indoles.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing Catalyst Loading for 2,5-Dibromoindole Functionalization

Here is the technical support guide for optimizing catalyst loading in 2,5-dibromoindole reactions. Version: 1.0 | Department: Process Chemistry & Catalysis Support Audience: Medicinal Chemists, Process Engineers Introdu...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for optimizing catalyst loading in 2,5-dibromoindole reactions.

Version: 1.0 | Department: Process Chemistry & Catalysis Support Audience: Medicinal Chemists, Process Engineers

Introduction

The 2,5-dibromoindole scaffold presents a unique challenge in cross-coupling chemistry.[1] Unlike symmetrical dihaloarenes, the indole core possesses distinct electronic and steric environments at the C2 and C5 positions. Optimizing catalyst loading for this substrate is not merely a cost-reduction exercise; it is critical for controlling regioselectivity and minimizing residual metal impurities (PDE) in pharmaceutical intermediates.[1]

This guide provides a self-validating workflow to reduce Palladium (Pd) loading from standard screening levels (1–5 mol%) to optimized process levels (<0.1 mol%), while maintaining yield and regiocontrol.

Module 1: The Regioselectivity Matrix (C2 vs. C5)

Before optimizing loading, you must define the regiochemical outcome. The electronic bias of the indole ring dictates that C2 is intrinsically more reactive toward oxidative addition than C5 due to the electron-withdrawing nature of the adjacent nitrogen (similar to 2-halopyridines).

However, this preference can be inverted by steric manipulation at the N1 position.

The "Selectivity Switch" Mechanism
  • Scenario A: Unprotected (N-H) or Small N-Alkyl (N-Me)

    • Dominant Site: C2.[1]

    • Mechanism: Electronic control.[1] The C2-Br bond is weaker and the position is electron-deficient.[1]

    • Catalyst Implication: Lower catalyst loadings favor the most activated bond (C2). High loadings may force double addition.[1]

  • Scenario B: Bulky N-Protection (N-Boc, N-TIPS, N-Tos)

    • Dominant Site: C5 (often mixed with C2).[1]

    • Mechanism: Steric control.[1] The bulky group shields the C2-Br, slowing oxidative addition at that site.

    • Catalyst Implication: Requires more active catalysts (e.g., bulky biaryl phosphines like XPhos) to overcome the steric barrier if C2 functionalization is actually desired, or to facilitate the C5 coupling.

Decision Workflow

The following diagram illustrates the critical decision path for establishing selectivity before loading optimization.

Regioselectivity Start Start: 2,5-Dibromoindole Protect Is N1 Position Protected? Start->Protect Type Type of Protection? Protect->Type Yes C2_Major Outcome: C2-Selective Coupling (Electronic Control) Protect->C2_Major No (Free N-H) Type->C2_Major Small (Me, Bn) C5_Major Outcome: C5-Selective Coupling (Steric Control) Type->C5_Major Bulky (TIPS, large Boc) Mix Outcome: Mixture / Double Coupling (Requires Ligand Tuning) Type->Mix Intermediate (Ts, Ac)

Figure 1: Decision tree for predicting regioselectivity based on N-substitution steric bulk.

Module 2: Catalyst Loading Optimization Protocol

Once selectivity is established, use this "Design of Experiments" (DoE) approach to lower catalyst loading. Do not jump immediately to ppm levels; stepwise reduction identifies the "cliff" where the catalytic cycle collapses.

Step-by-Step Optimization Workflow

Standard Conditions: Solvent: 1,4-Dioxane/Water (4:1); Base: K₃PO₄ (2.0 equiv); Temp: 80–100°C.[1]

PhaseCatalyst LoadingObjectiveCritical Observation Point
1. Screen 1.0 – 3.0 mol%Establish baseline yield (>90%).If yield <50% here, do not lower loading. Check for poisoning.[1]
2. Stress 0.1 – 0.5 mol%Determine turnover frequency (TOF).[1]Watch for reaction stalling at 60–70% conversion (catalyst death).[1]
3. Limit < 0.05 mol%Minimize metal residue (ppm).Requires high-purity solvents (degassed) and active ligands (e.g., Pd-162).[1]
Recommended Catalyst Systems

For 2,5-dibromoindole, the ligand environment dictates the stability of the Pd species at low loading.

  • Pd(PPh₃)₄ (Tetrakis):

    • Pros: Cheap, standard.[1][2]

    • Cons: Poor stability at low loading (<1 mol%).[1] High risk of "Pd black" precipitation.[1]

    • Use Case: Initial screening only.[1]

  • Pd(dppf)Cl₂:

    • Pros: Excellent for C2-selectivity due to large bite angle.[1] Robust.

    • Cons: Slow oxidative addition at sterically hindered positions.[1]

    • Use Case: Standard scale-up (0.5 mol%).

  • Buchwald G3/G4 Precatalysts (XPhos, SPhos):

    • Pros: Extremely active.[1] Can operate at 0.01 mol%.[1] Rapid oxidative addition even at C5.[1]

    • Cons: Expensive.[1][3]

    • Use Case: Ultra-low loading optimization.[1]

Optimization Logic Diagram

OptimizationLoop Define 1. Define Baseline (1-3 mol% Pd) Reduce 2. Reduce Loading (0.1 mol%) Define->Reduce Analyze 3. Analyze Kinetic Profile Reduce->Analyze Decision Conversion > 95%? Analyze->Decision Success Target Achieved (Scale Up) Decision->Success Yes Stall Reaction Stalls Decision->Stall No Action Add 10% more ligand OR Switch to G3-Palladacycle Stall->Action Action->Reduce

Figure 2: Iterative workflow for reducing catalyst loading while monitoring kinetic competence.

Module 3: Troubleshooting Common Failures

Issue 1: Reaction Stalls at 40–60% Conversion

Diagnosis: Catalyst Deactivation (Poisoning).[1] At low loadings, the catalyst is vulnerable to heteroatom poisoning. The free N-H of the indole or the product can bind Pd(II), removing it from the cycle.

  • Fix 1: Protect the indole nitrogen (Boc/Tosyl).

  • Fix 2: Use a "dummy" ligand. Add 10–20% excess phosphine ligand relative to Pd to re-solubilize Pd clusters.[1]

  • Fix 3: Switch to Pd(OAc)₂ + SPhos (1:2 ratio). This system is highly resistant to N-poisoning.[1]

Issue 2: Hydrodehalogenation (Product is Monobromoindole)

Diagnosis: Hydride Transfer.[1] Often seen when using ethanol or isopropanol as co-solvents.[1] The Pd catalyst performs a β-hydride elimination from the solvent, replacing the Br with H instead of the aryl group.

  • Fix: Switch to non-protic polar solvents like DMF, DMA, or pure Dioxane .[1] Avoid primary/secondary alcohols in the reaction mixture.[1]

Issue 3: Regioselectivity Erosion (Mixture of C2/C5)

Diagnosis: Temperature/Ligand Mismatch.[1] High temperatures (>100°C) can override the subtle electronic differences between C2 and C5.

  • Fix: Lower temperature to 60°C and use a more active catalyst (e.g., Pd-132 / P(tBu)₃) to maintain rate at lower thermal energy.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Nickel (Ni) catalysts to save money? A: Generally, no.[1] While Ni is cheaper, it is prone to oxidative addition at both C2 and C5 with less discrimination than Pd.[1] Ni also struggles with the free N-H bond (requiring higher catalyst loading to overcome poisoning), negating the cost benefit.

Q: How do I remove residual Palladium after using high loading? A: If optimization fails and you must use 1–2 mol% Pd, treat the crude organic phase with a metal scavenger such as SiliaMetS® Thiol or N-acetylcysteine wash. Standard charcoal filtration is often insufficient for active NHC-Pd complexes.[1]

Q: Why does my reaction turn black immediately? A: "Pd Black" formation indicates the ligand is dissociating, leading to Pd(0) aggregation. This is a sign of ligand deficiency .[1]

  • Solution: Increase the Ligand:Metal ratio (e.g., from 2:1 to 4:1) or use a pre-formed catalyst like Pd(dppf)Cl₂ which is more stable than mixing Pd(OAc)₂ + PPh₃ in situ.

References

  • Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Chemical Science, 2016.[1] (Establishes the "Selectivity Switch" and C2 preference for N-H indoles).

  • Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. BenchChem Application Notes. (Protocols for C5 functionalization).

  • Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 2021.[1] (Evidence for low catalyst loading capabilities in aqueous media).

  • Optimizing chemical reaction conditions using deep learning: Suzuki–Miyaura case study. Organic Chemistry Frontiers, 2021. (Data on loading vs. yield tradeoffs).

Sources

Optimization

Solving solubility issues of 2,5-Dibromo-1H-indole in DMSO

Technical Support Center: Solubility & Handling Guide for 2,5-Dibromo-1H-indole Executive Summary 2,5-Dibromo-1H-indole is a lipophilic building block (Calculated LogP ~3.7) often utilized in the synthesis of bioactive h...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling Guide for 2,5-Dibromo-1H-indole

Executive Summary

2,5-Dibromo-1H-indole is a lipophilic building block (Calculated LogP ~3.7) often utilized in the synthesis of bioactive heterocycles. While theoretically soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), users frequently report "insolubility" which is often a misdiagnosis of three distinct phenomena: hygroscopic water uptake , aqueous "crash-out" during dilution , or chemical instability (oxidative degradation).

This guide provides a root-cause analysis and validated protocols to ensure consistent experimental results.

Part 1: The Physics of Dissolution

Before troubleshooting, it is critical to understand the physicochemical landscape of your compound.

PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~274.9 g/mol Moderate size; not the primary cause of insolubility.
LogP (Lipophilicity) ~3.7High. Highly hydrophobic. Resists solvation in water; requires organic co-solvents.
H-Bond Donors 1 (N-H)Capable of H-bonding with DMSO sulfoxide oxygen (good).
Crystal Lattice High EnergyHalogen bonding (Br) increases lattice energy, making the "break-up" of the solid difficult ("Brick Dust" effect).

Part 2: Standard Operating Procedure (The "Happy Path")

Objective: Prepare a stable 10 mM – 50 mM stock solution.

  • Solvent Selection: Use Anhydrous DMSO (≥99.9%, water content <0.05%).

    • Why: DMSO is hygroscopic.[1][2][3][4] It can absorb up to 10% water by weight from the atmosphere within 24 hours. A DMSO-Water mixture (even 5% water) forms a structured liquid lattice that drastically reduces the solubility of lipophilic indoles.

  • Weighing: Weigh the solid into a glass amber vial (protect from light).

  • Addition: Add the calculated volume of Anhydrous DMSO to the center of the liquid, avoiding the walls.

  • Mechanical Dispersion:

    • Vortex: 30 seconds at high speed.

    • Sonication: If solid remains, sonicate in a water bath at room temperature for 5–10 minutes.

    • Critical Warning:Do not heat above 40°C. 2-Haloindoles are thermally sensitive and prone to hydrolysis in the presence of trace moisture.

Part 3: Troubleshooting & Root Cause Analysis

Scenario A: "The solid won't dissolve, even after sonication."

Diagnosis: Water Contamination. Your DMSO bottle may have been opened previously and absorbed atmospheric moisture. The presence of water creates a "antisolvent" effect for the hydrophobic 2,5-dibromo-1H-indole.

The Fix:

  • Immediate: Add a molecular sieve (3Å or 4Å) to the DMSO vial and let it stand for 1 hour to scavenge water, then re-sonicate.

  • Systemic: Purchase DMSO in single-use ampoules or store over activated molecular sieves.

Scenario B: "It dissolved, but precipitated when I added it to my cell culture media."

Diagnosis: The "Crash-Out" Effect. This is the most common failure mode in biological assays. You are moving a hydrophobic molecule from a friendly environment (DMSO) to a hostile one (Aqueous Buffer). If the final concentration exceeds the thermodynamic solubility limit in water (often <10 µM for this compound), it will aggregate.

The Fix: Intermediate Serial Dilution. Do not pipette 100% DMSO stock directly into 100% aqueous media.

  • Step 1: Dilute 1000x Stock (in DMSO) -> 100x Intermediate (in DMSO).

  • Step 2: Dilute 100x Intermediate -> 10x Working Solution (in 50% DMSO / 50% Buffer).

  • Step 3: Add 10x Working Solution to cells (Final <0.5% DMSO).

Why this works: It prevents the formation of local "supersaturated zones" that trigger rapid crystal nucleation.

Scenario C: "The solution turned dark orange/brown overnight."

Diagnosis: Chemical Degradation (Not Solubility). Indoles are electron-rich and prone to oxidation. The bromine at the C2 position renders the molecule sensitive to hydrolysis or oxidative dimerization , especially if the DMSO is wet or acidic. Dark color indicates the formation of isatin derivatives or polymerized byproducts.

The Fix:

  • Store stocks at -20°C or -80°C.[5]

  • Purge vials with Argon/Nitrogen gas before closing.

  • Discard colored solutions. The degradation products are likely toxic and will confound biological data.

Part 4: Visualizing the Workflow

Diagram 1: The Solubility Decision Matrix

SolubilityLogic Start Start: Solid 2,5-Dibromo-1H-indole Solvent Add Anhydrous DMSO Start->Solvent Action_Sonic Sonicate (RT, 10 min) Solvent->Action_Sonic Check Visual Inspection Clear Clear Solution Check->Clear Success Precip Solid Remains Check->Precip Insoluble Color Dark/Orange Color Check->Color Oxidation Action_Water Check DMSO Water Content (Add Mol. Sieves) Precip->Action_Water Action_Trash Discard (Degradation) Color->Action_Trash Action_Sonic->Check Action_Water->Action_Sonic Retry

Caption: Decision tree for distinguishing between solubility issues (water contamination) and chemical stability issues (oxidation).

Diagram 2: The "Crash-Out" Mechanism in Biology

CrashOut Stock DMSO Stock (Solvated by DMSO) Mix Rapid Injection into Aqueous Media Stock->Mix Direct Add Solution Serial Dilution (Gradual Polarity Shift) Stock->Solution Recommended State1 Solvent Shell Stripped Mix->State1 State2 Hydrophobic Aggregation State1->State2 High LogP Result Precipitation (False Negative Data) State2->Result Success Stable Colloid/Solution Solution->Success

Caption: Mechanism of precipitation during biological assays. Direct addition strips the DMSO solvation shell too quickly, causing hydrophobic aggregation.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I heat the solution to 60°C to force it to dissolve? A: Not Recommended. While heat increases solubility kinetics, 2-bromoindoles are chemically labile. High temperatures in DMSO (especially if not perfectly dry) can accelerate the displacement of the bromine or promote oxidation. Limit heat to 37°C and rely on sonication instead.[2]

Q2: My stock solution froze in the fridge (4°C). Is it ruined? A: Likely not, but proceed with caution. DMSO freezes at ~18°C.[3][6]

  • Action: Thaw completely at room temperature. Vortex vigorously before use.

  • Risk: Freeze-thaw cycles can induce crystal nucleation that is hard to re-dissolve. If you see a pellet after thawing that won't dissolve, the compound may have transitioned to a more stable (less soluble) polymorph.

Q3: Why does the literature say "Soluble in DMSO" if I'm having trouble? A: "Soluble" is a qualitative term. Chemical vendors often test solubility at high concentrations (e.g., 50 mg/mL) in pure, fresh solvent. They do not account for the hygroscopic nature of DMSO in a humid lab environment or the thermodynamic crash-out that occurs when you dilute that stock into water.

References

  • Waybright, T. J., et al. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives."[4] Journal of Biomolecular Screening, vol. 14, no. 6, 2009, pp. 708–715. Link[4]

  • Gershon, H., et al. "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols."[7] Monatshefte für Chemie, vol. 134, 2003, pp. 1099–1104.[7] (Demonstrates halo-heterocycle instability in DMSO). Link

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, vol. 23, no. 1-3, 1997, pp. 3-25. Link

  • PubChem. "2,5-Dibromo-1H-indole Compound Summary."[8] National Library of Medicine. Link

  • Balakin, K. V., et al. "Comprehensive Analysis of DMSO Solubility of Fragment-Like Compounds." Journal of Chemical Information and Modeling, vol. 46, no. 1, 2006.[1] (Discusses the "brick dust" effect and DMSO solubility prediction). Link

Sources

Troubleshooting

Technical Guide: Purification &amp; Isolation of 2,5-Dibromoindole

[1] Executive Summary & Challenge Context Purifying 2,5-dibromoindole presents a dual challenge: regioisomer separation and chemical stability .[1] In most synthetic routes (e.g., bromination of 5-bromoindole or lithiati...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Challenge Context

Purifying 2,5-dibromoindole presents a dual challenge: regioisomer separation and chemical stability .[1]

In most synthetic routes (e.g., bromination of 5-bromoindole or lithiation-halogenation sequences), the crude mixture invariably contains the thermodynamically favored 3,5-dibromoindole and potentially 2,3,5-tribromoindole .[1] Furthermore, the C2-Br bond in electron-rich indole systems renders the molecule sensitive to acid-catalyzed hydrolysis and photo-oxidative degradation.[1]

This guide provides a self-validating workflow to isolate high-purity (>98%) 2,5-dibromoindole, prioritizing stationary phase neutrality and specific solvent systems to prevent on-column decomposition.

Pre-Purification Analysis & Strategy

Before initiating preparative purification, you must characterize the impurity profile to select the correct mode.[1]

Diagnostic TLC Protocol

Do not rely solely on UV (254 nm). Bromoindoles often have similar Rf values but distinct staining properties.[1]

  • Stationary Phase: Silica Gel 60 F254 (Aluminum backed).[1]

  • Eluent: Hexane:Ethyl Acetate (8:2 v/v).[1]

  • Stain: Vanillin or Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).[1]

    • 2,5-dibromoindole:[1][2] Typically stains blue/violet (slower color development due to C2 substitution).[1]

    • 3,5-dibromoindole:[1][3] Typically stains immediate pink/red (characteristic of C3-substituted indoles).[1]

    • Starting Material (5-bromoindole): Stains bright pink/purple.[1]

Decision Matrix:

Impurity ProfileRecommended Method
Major impurities are polar (tars/salts) Flash Chromatography (Neutralized Silica)
Mixture of 2,5- and 3,5- isomers High-Resolution Flash (Gradient) or Prep-HPLC
High purity (>85%), minor colored impurities Recrystallization (CHCl₃/Hexane)
Module A: Chromatographic Purification

Critical Warning: Indoles, particularly 2-haloindoles, are acid-sensitive.[1] Standard silica gel (pH ~6.[1]5) can catalyze dimerization or debromination.[1] You must buffer the system.

Method 1: Neutralized Flash Chromatography (Recommended) [1]

Stationary Phase Preparation:

  • Slurry Silica Gel 60 (230–400 mesh) in the starting eluent.[1]

  • Add 1% Triethylamine (TEA) to the slurry solvent to neutralize acidic sites.[1]

  • Pack the column and flush with 2 column volumes (CV) of eluent without TEA before loading the sample (to prevent TEA from co-eluting with the product).[1]

Elution Gradient:

  • Solvent A: n-Hexane (or Heptane)[1]

  • Solvent B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • Note: DCM often provides better selectivity for halo-isomers than EtOAc due to halogen-halogen interactions.[1]

Step-by-Step Protocol:

  • Equilibration: 100% Solvent A.

  • Loading: Dissolve crude in minimum DCM/Hexane (1:1). Dry loading on Celite is preferred if solubility is poor.[1]

  • Gradient:

    • 0–5 min: 100% A (Elutes non-polar impurities).[1]

    • 5–20 min: 0% → 10% B (Target 2,5-dibromoindole typically elutes here).[1]

    • 20–30 min: 10% → 30% B (Elutes 3,5-isomer and 5-bromoindole).

  • Collection: Collect fractions in tubes containing traces of NaHCO₃ if the fraction collector is exposed to acidic fumes.

Method 2: Neutral Alumina (Alternative)

If the compound decomposes on silica (indicated by streaking or color change to green/brown on the column), switch to Neutral Alumina (Brockmann Grade III) .[1]

  • Pro: Eliminates acid-catalyzed decomposition.[1]

  • Con: Lower resolution than silica.[1] Requires slower flow rates.[1]

Module B: Recrystallization (Polishing)[1]

Chromatography often yields ~95% purity.[1] To reach >99% for biological assays, recrystallization is required.[1]

Solvent System: Chloroform / Hexane [4]

  • Rationale: Bromoindoles are highly soluble in halogenated solvents but poorly soluble in alkanes.[1] This combination allows for controlled precipitation.[1]

Protocol:

  • Dissolve the semi-pure solid in the minimum amount of hot CHCl₃ (approx. 60°C).

  • Optional: If colored impurities persist, treat with activated charcoal (neutral) for 5 mins, then hot-filter through Celite.[1]

  • Add hot n-Hexane dropwise until persistent turbidity is observed.

  • Add 1-2 drops of CHCl₃ to clear the solution.[1]

  • Allow to cool slowly to Room Temperature (RT) in the dark (wrap flask in foil).

  • Cool to 4°C for 2 hours.

  • Filter crystals and wash with cold Hexane.[1]

Workflow Visualization

The following diagram illustrates the decision logic for purifying the reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (2,5-dibromoindole + isomers) TLC Diagnostic TLC (Hex:EtOAc 8:2, Vanillin Stain) Start->TLC Decision Impurity Profile? TLC->Decision Flash Flash Chromatography (Neutralized Silica + 1% TEA) Decision->Flash Complex Mix / Isomers present Recryst Recrystallization (CHCl3 / Hexane) Decision->Recryst High purity (>85%) / Minor color Check Purity Check (NMR/HPLC) Flash->Check Recryst->Check Check->Flash <90% Purity (Failed Separation) Check->Recryst 90-98% Purity Final Pure 2,5-Dibromoindole (Store -20°C, Dark) Check->Final >98% Purity

Figure 1: Decision logic for the isolation of 2,5-dibromoindole based on crude purity and impurity profile.

Troubleshooting & FAQs

Q1: My product turns green/brown during column chromatography. What is happening?

  • Cause: Acid-catalyzed decomposition or oxidation.[1] Indoles are electron-rich; the 2,5-dibromo substitution pattern makes the ring sensitive.[1]

  • Solution: You are likely using unbuffered silica.[1] Repeat using 1% Triethylamine in your eluent or switch to Neutral Alumina .[1] Ensure solvents are degassed to minimize oxidation.[1]

Q2: I cannot separate the 2,5-isomer from the 3,5-isomer. They co-elute.

  • Cause: Similar polarity (Rf difference < 0.05).[1]

  • Solution:

    • Change Selectivity: Switch from EtOAc/Hexane to Toluene/Hexane or DCM/Hexane . Toluene often provides better separation for aromatic isomers via

      
       interactions.[1]
      
    • shallow Gradient: Use a very shallow gradient (e.g., 0% to 5% polar solvent over 30 minutes).

Q3: The product is oiling out during recrystallization.

  • Cause: The solution is too concentrated or cooled too quickly.

  • Solution: Re-dissolve the oil by heating. Add a small amount of the "good" solvent (CHCl₃).[1] Seed the solution with a tiny crystal of crude product if available. Allow to cool very slowly in a water bath.

Q4: How should I store the purified compound?

  • Protocol: 2,5-dibromoindole is light-sensitive (C-Br bond photolysis).[1] Store in an amber vial , under Argon/Nitrogen , at -20°C .

References
  • Suárez-Castillo, O. R., et al. (2006).[1] Synthesis of bromoindole alkaloids from Laurencia brongniartii. Journal of Natural Products, 69(11), 1596-1600.[1][3] (Describes bromination patterns and stability of poly-bromoindoles).

  • Leboho, T. C. (2008).[1] The Synthesis of 2- and 3-Substituted Indoles. University of the Witwatersrand. (Detailed handling of 2-substituted indoles and protection strategies).

  • Li, X., et al. (2013).[1] The facile synthesis of 2-bromoindoles via Cs2CO3-promoted intramolecular cyclization.[1][5] RSC Advances, 3, 2289-2293.[1] (Provides stability data and characterization for 2-bromoindoles).

  • University of Rochester. Tips and Tricks: Recrystallization Solvents. (General grounding for solvent selection in organic purification).

Sources

Optimization

Minimizing homocoupling byproducts in 2,5-dibromoindole synthesis

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with indole derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with indole derivatives. Here, we provide in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 2,5-dibromoindole, with a special focus on minimizing the formation of homocoupling byproducts.

Introduction

The 2,5-dibromoindole scaffold is a valuable building block in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds. However, its synthesis can be challenging due to the potential for side reactions, most notably homocoupling, which can significantly reduce yield and complicate purification. This guide offers expert insights and practical solutions to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of 2,5-dibromoindole synthesis?

A1: Homocoupling is a side reaction where two molecules of a starting material or an intermediate couple with each other. In the synthesis of 2,5-dibromoindole, this can manifest as the formation of bromoindole dimers, which reduces the yield of the desired product and introduces impurities that can be difficult to separate.

Q2: Why is N-protection of the indole important before bromination?

A2: The indole ring is highly reactive towards electrophiles, particularly at the C3 position of the pyrrole ring.[1] N-protection deactivates the pyrrole ring towards electrophilic attack, allowing for more selective bromination on the benzene ring at the C5 position. It also improves the solubility of the indole derivative in organic solvents, facilitating a more homogeneous reaction.

Q3: What are the most common brominating agents for this synthesis?

A3: N-Bromosuccinimide (NBS) is a widely used and effective brominating agent for indoles.[2] It is a solid, making it easier to handle than liquid bromine, and it often provides higher selectivity. Other brominating agents like bromine (Br₂) can also be used, but may require more stringent control of reaction conditions to avoid over-bromination.[3][4]

Q4: Can I perform a one-pot synthesis of 2,5-dibromoindole from indole?

A4: While one-pot syntheses are attractive for their efficiency, achieving selective di-bromination of unprotected indole at the 2 and 5 positions in a single step is challenging and often leads to a mixture of products. A stepwise approach involving N-protection, followed by sequential bromination, generally provides a cleaner reaction profile and higher yields of the desired product.

Troubleshooting Guide: Minimizing Homocoupling Byproducts

This section addresses specific issues you may encounter during the synthesis of 2,5-dibromoindole and provides actionable solutions.

Problem: Significant formation of homocoupling byproducts is observed during my cross-coupling reaction to introduce a substituent at one of the bromine positions.

  • Potential Cause 1: Presence of Oxygen

    • Explanation: Dissolved oxygen in the reaction mixture can promote the formation of Pd(II) species, which are known to catalyze the homocoupling of organoboron reagents or other organometallic intermediates.[5][6]

    • Solution:

      • Thorough Degassing: Before adding the palladium catalyst, thoroughly degas the solvent and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.[7]

      • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction to prevent the ingress of oxygen.

  • Potential Cause 2: Inefficient Reduction of Pd(II) to Pd(0)

    • Explanation: Many palladium-catalyzed cross-coupling reactions start with a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species. If this reduction is slow or incomplete, the remaining Pd(II) can facilitate homocoupling.[5]

    • Solution:

      • Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[8]

      • Choice of Precatalyst: Consider using a Pd(0) precatalyst, such as Pd(PPh₃)₄, to bypass the in-situ reduction step.

  • Potential Cause 3: Suboptimal Reaction Temperature

    • Explanation: Higher reaction temperatures can sometimes favor the kinetics of the homocoupling side reaction over the desired cross-coupling.[9]

    • Solution:

      • Temperature Screening: If homocoupling is a persistent issue, consider running the reaction at a lower temperature. A screening of different temperatures can help to identify an optimal balance between reaction rate and selectivity.

Visualizing the Reaction Pathways

To better understand the chemistry involved, the following diagrams illustrate the desired synthetic route to 2,5-dibromoindole and the competing homocoupling side reaction that can occur in subsequent cross-coupling reactions.

G cluster_0 Synthesis of 2,5-Dibromoindole Indole Indole N-Protected Indole N-Protected Indole Indole->N-Protected Indole Protection (e.g., TsCl, pyridine) N-Protected-5-bromoindole N-Protected-5-bromoindole N-Protected Indole->N-Protected-5-bromoindole Bromination (e.g., NBS, DMF) N-Protected-2,5-dibromoindole N-Protected-2,5-dibromoindole N-Protected-5-bromoindole->N-Protected-2,5-dibromoindole Bromination (e.g., NBS, DMF) 2,5-Dibromoindole 2,5-Dibromoindole N-Protected-2,5-dibromoindole->2,5-Dibromoindole Deprotection (e.g., NaOH)

Caption: Stepwise synthesis of 2,5-dibromoindole.

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Homocoupling Side Reaction Ar-Br 2,5-Dibromoindole Derivative Oxidative Addition Oxidative Addition Ar-Br->Oxidative Addition R-B(OH)2 Organoboron Reagent Transmetalation Transmetalation R-B(OH)2->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative Addition Oxidative Addition->Transmetalation Ar-Pd(II)-Br Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-Pd(II)-R Reductive Elimination->Pd(0) Ar-R (Desired Product) R-B(OH)2_2 Organoboron Reagent Dimerization Dimerization R-B(OH)2_2->Dimerization R-B(OH)2_3 Organoboron Reagent R-B(OH)2_3->Dimerization Pd(II) Pd(II) Species Pd(II)->Dimerization O2 R-R (Homocoupling Byproduct) R-R (Homocoupling Byproduct) Dimerization->R-R (Homocoupling Byproduct)

Caption: Competing cross-coupling and homocoupling pathways.

Experimental Protocol: Synthesis of 2,5-Dibromoindole

This protocol outlines a reliable, stepwise synthesis of 2,5-dibromoindole designed to minimize side reactions.

Part 1: N-Tosylation of Indole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indole (1.0 eq) in anhydrous pyridine.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to afford N-tosylindole.

Part 2: Sequential Bromination

  • First Bromination (C5-position): Dissolve N-tosylindole (1.0 eq) in N,N-dimethylformamide (DMF). Cool the solution to 0 °C and add N-bromosuccinimide (NBS) (1.05 eq) portion-wise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography on silica gel to isolate N-tosyl-5-bromoindole.

  • Second Bromination (C2-position): Dissolve N-tosyl-5-bromoindole (1.0 eq) in DMF, cool to 0 °C, and add NBS (1.05 eq). Stir at room temperature for 4-6 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as in step 2 and 3 to obtain N-tosyl-2,5-dibromoindole.

Part 3: Deprotection

  • Reaction: Dissolve N-tosyl-2,5-dibromoindole (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF). Add an aqueous solution of sodium hydroxide (5.0 eq).

  • Heating: Heat the mixture to reflux for 4-6 hours.

  • Work-up: Cool the reaction mixture, neutralize with 1M HCl, and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield 2,5-dibromoindole.

Quantitative Data Summary

The following table provides a general overview of expected yields and key parameters for the synthesis of 2,5-dibromoindole. Actual results may vary depending on specific reaction conditions and scale.

StepReagentsSolvent(s)Temperature (°C)Typical Yield (%)
N-Tosylation Indole, TsCl, PyridinePyridine0 to RT85-95
C5-Bromination N-Tosylindole, NBSDMF0 to RT80-90
C2-Bromination N-Tosyl-5-bromoindole, NBSDMF0 to RT75-85
Deprotection N-Tosyl-2,5-dibromoindole, NaOHMeOH/THF/H₂OReflux70-80

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]

  • ResearchGate. A Practical Synthesis of 2-Substituted 5-Bromoindoles. Available at: [Link]

  • ACS Publications. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Available at: [Link]

  • Cross-Coupling Reactions Guide. Available at: [Link]

  • ResearchGate. Proposed mechanisms for the homocoupling and cross-coupling reactions... Available at: [Link]

  • ACS Publications. Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]

  • PMC. Recent Progress Concerning the N-Arylation of Indoles. Available at: [Link]

  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • PubMed. Synthesis of bromoindole alkaloids from Laurencia brongniartii. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • MDPI. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Available at: [Link]

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? Available at: [Link]

  • YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Available at: [Link]

  • Bridgewater State University Virtual Commons. Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Available at: [Link]

  • MDPI. Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available at: [Link]

  • Chemistry Stack Exchange. How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Available at: [Link]

  • ResearchGate. Bromination of Indoles and Chromones mediated with TBA−Br and... Available at: [Link]

  • Google Patents. CN103183629A - Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole.
  • Green Chemistry (RSC Publishing). Environmentally benign indole-catalyzed position-selective halogenation of thioarenes and other aromatics. Available at: [Link]

  • Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Available at: [Link]

  • ResearchGate. How to purify and isolate required compound from a reaction mixture? Available at: [Link]

  • Transactions on Science and Technology. Synthesis of 6-bromo-2-oxindole from 2,5- dibromonitrobenzene: A more detailed and modified pathway. Available at: [Link]

  • MDPI. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Available at: [Link]

  • PubMed. Selective functionalization in positions 2 and 3 of indole via an iodine-copper exchange reaction. Available at: [Link]

  • PMC. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Available at: [Link]

  • ResearchGate. Proposed reaction mechanism for the direct bromination of indoles in... Available at: [Link]

  • Synthesis of 5-Bromoindole. Available at: [Link]

  • Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Available at: [Link]

  • Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]

  • PMC. Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions. Available at: [Link]

  • Google Patents. CN102558017A - Method for preparing 5-bromoindole.

Sources

Troubleshooting

Technical Support Center: Troubleshooting C-H Activation of 2,5-Dibromoindole

Executive Summary: The "Electronic Tug-of-War" Working with 2,5-dibromoindole presents a unique paradox in C-H activation. You are attempting to activate a C-H bond on a scaffold that is simultaneously electronically dea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Electronic Tug-of-War"

Working with 2,5-dibromoindole presents a unique paradox in C-H activation. You are attempting to activate a C-H bond on a scaffold that is simultaneously electronically deactivated (due to two electron-withdrawing bromine atoms) and chemically fragile (due to the lability of the C-Br bonds toward oxidative addition).

Low yields in this substrate class typically stem from three competing failure modes:

  • Chemoselectivity Failure: The catalyst attacks the C-Br bond (Cross-Coupling/Dehalogenation) instead of the C-H bond.

  • Reactivity Suppression: The electron-deficient nature of the ring raises the activation energy for electrophilic palladation at C3.

  • Regio-scrambling: Competition between the nucleophilic C3 site and Directing Group (DG)-controlled C7 activation.

This guide provides a diagnostic workflow and specific protocols to resolve these issues.

Diagnostic Workflow

Before altering conditions, identify your specific failure mode using the decision tree below.

CH_Activation_Troubleshooting Start Analyze Crude Reaction Mixture (LCMS / NMR) Result1 Major Product: Dehalogenated Indole (Loss of Br) Start->Result1 M-Br or M-H peak Result2 Major Product: Recovered Starting Material (No Reaction) Start->Result2 SM Intact Result3 Major Product: Complex Mixture / Black Tar (Polymerization) Start->Result3 Baseline material Action1 Issue: Chemoselectivity Pd(0) is forming. Fix: Switch to Rh(III) or add Ag(I) oxidant. Result1->Action1 Action2 Issue: Low Reactivity Ring is too electron-poor. Fix: Use electrophilic Pd(TFA)2 or ligand acceleration. Result2->Action2 Action3 Issue: Stability Acid-catalyzed decomposition. Fix: Lower temp, buffer acid, protect N-H. Result3->Action3

Figure 1: Diagnostic logic for categorizing reaction failures in haloindole substrates.

Technical Case Studies (FAQs)

Case A: "I am losing the Bromine atoms (Dehalogenation/Heck coupling)."

The Mechanism: The C2-Br and C5-Br bonds are prone to Oxidative Addition (OA) by low-valent metal species (e.g., Pd(0)). If your catalytic cycle generates Pd(0) intermediates (common in phosphine-ligated systems), the catalyst will preferentially insert into the C-Br bond rather than activating the C-H bond.

The Solution: Maintain High Oxidation States You must select a catalytic cycle that avoids the M(0) state.

  • Protocol Shift: Switch from Pd(0)/Pd(II) cycles to Rh(III)/Rh(I) or Pd(II)/Pd(IV) cycles.

  • Oxidant Upgrade: If using Pd(OAc)₂, ensure a strong re-oxidant is present to rapidly quench any Pd(0) formed. Silver salts (AgOAc, Ag₂CO₃) are superior to Cu(II) here because they also act as halide scavengers, preventing catalyst poisoning by the bromide ions released during minor side reactions.

Recommended System: Use [Cp*RhCl₂]₂ with AgSbF₆. The Rh(III) center is highly active for C-H activation but kinetically slow to insert into aryl bromides compared to Pd(0) [1].

Case B: "The reaction is sluggish; I mostly recover Starting Material."

The Mechanism: In standard indoles, the C3 position is nucleophilic. However, in 2,5-dibromoindole , the inductive effect of the halogens significantly lowers the HOMO energy of the indole ring. This makes the substrate a poor nucleophile for Electrophilic Palladation (the standard mechanism for C3 activation).

The Solution: Ligand Acceleration & "Electrophilic Tuning" You need to make the metal center more electrophilic to compensate for the less nucleophilic substrate.

  • Catalyst: Switch from Pd(OAc)₂ to Pd(TFA)₂ (Palladium Trifluoroacetate). The trifluoroacetate ligand makes the Pd center highly electron-deficient and reactive.

  • Additives: Add Pivalic Acid (PivOH) (30 mol%). This operates via the Concerted Metalation-Deprotonation (CMD) pathway, which lowers the activation energy for proton abstraction, bypassing the need for a highly nucleophilic substrate [2].

Case C: "I cannot control Regioselectivity (C3 vs C7)."

The Mechanism:

  • C3: Intrinsically favored electronically, even in bromoindoles.

  • C7: Sterically accessible but electronically disfavored.[1]

  • C4/C6: Usually inaccessible without specific templates.

The Solution: Directing Groups (DG) [2]

  • For C3 Selectivity: Use a bulky N-protecting group (e.g., TIPS or SEM) to sterically shield C2/C7, forcing reaction at C3.

  • For C7 Selectivity: You must install a transient or removable Directing Group on the Nitrogen. The N-Pivaloyl or N-Dimethylcarbamoyl groups are standard. They coordinate to the metal (Pd or Rh) and direct it to the C7 position via a 6-membered transition state [3].

Optimized Protocol: C3-Arylation of 2,5-Dibromoindole

This protocol is designed to maximize halotolerance (preserving the Br atoms) while forcing reactivity on the electron-deficient ring.

Materials Table
ComponentReagentEquiv.[1][3][4]Role
Substrate N-Methyl-2,5-dibromoindole1.0Starting Material (N-Me prevents oligomerization)
Coupling Partner Aryl Iodide (Ar-I)1.5Electrophile
Catalyst Pd(OAc)₂ 5 mol%Pre-catalyst
Ligand Triphenylarsine (AsPh₃) 10 mol%Critical: AsPh₃ is less reducing than phosphines, preventing Pd(0) formation
Base Ag₂CO₃2.0Base + Halide Scavenger (Prevents poisoning)
Additive Pivalic Acid (PivOH)0.5CMD Proton Shuttle
Solvent 1,4-Dioxane0.2 MSolvent
Step-by-Step Workflow
  • Setup: In a glovebox or under Ar flow, charge a dried reaction tube with 2,5-dibromoindole (1.0 equiv), Ar-I (1.5 equiv), Pd(OAc)₂ (5 mol%), AsPh₃ (10 mol%), and Ag₂CO₃ (2.0 equiv).

  • Activation: Add Pivalic Acid (0.5 equiv) and 1,4-Dioxane.

  • Thermal Cycle: Seal the tube and heat to 80°C (Do not exceed 100°C to avoid C-Br insertion).

  • Monitoring: Check LCMS at 4 hours.

    • If C-H activation is slow: Add 5 mol% more Pd(OAc)₂.

    • If dehalogenation is observed: Lower temp to 60°C and switch solvent to HFIP (Hexafluoroisopropanol) to stabilize the cationic Pd species.

  • Workup: Filter through Celite to remove Ag salts. Concentrate and purify via column chromatography.

Mechanistic Visualization

The following diagram illustrates the competition between the desired C-H activation (Path A) and the undesired Dehalogenation (Path B), highlighting where the recommended protocol intervenes.

Mechanism_Pathway PdII Pd(II) Active Species (Electrophilic) Coordination Coordination to C3 PdII->Coordination + Substrate Reduction Reduction to Pd(0) (Caused by Phosphines) PdII->Reduction If Phosphines Present Substrate 2,5-Dibromoindole CMD CMD Step (Assisted by PivOH) Coordination->CMD Rate Limiting Step Product C3-Arylated Product (Br Intact) CMD->Product Reductive Elim. OA Oxidative Addition into C2-Br Reduction->OA Fast SideProduct Dehalogenated/Cross-Coupled Byproduct OA->SideProduct Intervention1 Use AsPh3 or Rh(III) to block Pd(0) Intervention1->Reduction

Figure 2: Mechanistic divergence. Path A (Green) is the desired C-H activation. Path B (Red) is the competing oxidative addition into the C-Br bond.

References

  • Song, G., Wang, F., & Li, X. (2012). C-H Activation/Functionalization of Indoles and Pyrroles: A Review. Chemical Society Reviews. Retrieved from [Link]

  • Lapointe, D., & Fagnou, K. (2010). Overview of the Mechanistic Work on the Concerted Metallation–Deprotonation Pathway. Chemistry Letters. Retrieved from [Link]

  • Lebrasseur, N., & Larrosa, I. (2008). Room Temperature C-H Arylation of Indoles. Journal of the American Chemical Society. Retrieved from [Link]

  • Stuart, D. R., & Fagnou, K. (2007). The Oxidative Cross-Coupling of Indoles and Benzene via Pd(II)-Catalysis. Science. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on 2,5-Dibromoindole Palladium Coupling

[1] Executive Summary & Core Mechanism The 2,5-dibromoindole scaffold presents a classic "chemoselectivity vs. regioselectivity" challenge.[1] You are dealing with two distinct electrophilic sites: the C2-bromide (pyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Mechanism

The 2,5-dibromoindole scaffold presents a classic "chemoselectivity vs. regioselectivity" challenge.[1] You are dealing with two distinct electrophilic sites: the C2-bromide (pyrrole ring, heteroatom-adjacent) and the C5-bromide (benzene ring).[1]

The General Rule: In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille), the C2 position is generally more reactive towards oxidative addition than the C5 position, particularly when the indole nitrogen is protected with an electron-withdrawing group (EWG) like Boc, Tosyl, or Acetyl.[1] This is due to the inductive effect of the nitrogen making the C2-Br bond more susceptible to Pd(0) insertion.

However, solvent choice is the "invisible hand" that determines whether you get a clean C2-product, a C2/C5 mixture, or catalyst deactivation.[1]

Troubleshooting Guides (FAQs)

Module A: Regioselectivity Issues (C2 vs. C5)

Q: I am observing a mixture of C2-mono, C5-mono, and C2,C5-bis coupled products. How do I force C2-selectivity?

Diagnosis: Your solvent system is likely too polar (e.g., pure DMF or DMSO), or your temperature is too high.[1] High-polarity aprotic solvents stabilize the charged intermediates in the catalytic cycle and enhance the solubility of the base, effectively "leveling" the reactivity difference between C2 and C5.

The Fix:

  • Switch to Non-Polar/Biphasic Solvents: Use Toluene/Water (4:1) or 1,4-Dioxane/Water .[1] These solvents destabilize the transition state for the "slower" C5 reaction, effectively increasing the energy barrier relative to the "faster" C2 reaction.

  • Ligand Selection: Use bulky, electron-rich phosphines like S-Phos or X-Phos .[1] These facilitate the difficult oxidative addition at C2 but are sterically demanding enough to discourage the second addition at C5 once the C2 position is substituted.

  • Protect the Nitrogen: If using free N-H indole, the intermediate indolyl anion is very electron-rich, which deactivates the ring toward oxidative addition. Protecting with Boc or Ts pulls electron density, activating the C2-Br bond.[1]

Module B: Catalyst Deactivation ("The Black Metal Problem")

Q: My reaction solution turns black (Pd precipitation) before full conversion, and the reaction stalls.

Diagnosis: This is "Pd-black" formation, indicating the collapse of the active catalytic cycle. This is common in 2,5-dibromoindole couplings because the indole nitrogen (if unprotected) or the product itself can coordinate to Pd, displacing ligands.[1]

The Fix:

  • Solvent Coordination: Avoid "naked" solvents like pure Toluene if using simple Pd salts. Switch to DME (Dimethoxyethane) or THF , which can weakly coordinate to Pd and stabilize the Pd(0) species preventing aggregation.[1]

  • Add a Stabilizer: If you must use non-polar solvents, add 10-20 mol% TBAB (Tetrabutylammonium bromide) .[1] The bromide ions form a loose coordination sphere

    
    , stabilizing the catalyst without poisoning it.[1]
    
  • Degas Thoroughly: 2,5-dibromoindole is sensitive to oxidation side-reactions.[1] Oxygen accelerates phosphine oxidation, leading to ligandless Pd, which precipitates immediately.[1]

Module C: Hydrodehalogenation (Loss of Bromine)[1]

Q: I see a significant amount of 5-bromoindole (loss of Br at C2) or 2-bromoindole (loss of Br at C5).

Diagnosis: This is Protodehalogenation . It occurs frequently in alcoholic solvents (MeOH, EtOH) or wet DMF .[1] The Pd(II)-H species (formed via


-hydride elimination from solvent or impurities) reduces the C-Br bond instead of coupling.[1]

The Fix:

  • Eliminate Alcohols: Never use primary/secondary alcohols as cosolvents for this substrate.

  • Dry Your DMF: If using DMF, ensure it is anhydrous.[1] Water at high temperatures in DMF can generate formate, a reducing agent.[1]

  • Switch Base: Change from alkoxide bases (NaOMe, NaOEt) to inorganic carbonates (

    
    , 
    
    
    
    ) or phosphates (
    
    
    ).[1]

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for solvent and condition selection based on your specific failure mode.

SolventStrategy Start Start: 2,5-Dibromoindole Coupling Issue_Regio Issue: Poor Regioselectivity (Mixture of C2/C5) Start->Issue_Regio Issue_Stall Issue: Reaction Stalls (Pd Black Formation) Start->Issue_Stall Issue_Dehalo Issue: Loss of Bromine (Protodehalogenation) Start->Issue_Dehalo Solvent_Tol Solvent: Toluene/H2O (4:1) + Bulky Ligand (S-Phos) Issue_Regio->Solvent_Tol If already protected Action_Protect Action: Protect Nitrogen (Boc/Ts) Issue_Regio->Action_Protect If N-H is free Solvent_Diox Solvent: 1,4-Dioxane + TBAB additive Issue_Stall->Solvent_Diox Stabilize Pd species Solvent_DMF Solvent: Anhydrous DMF NO Alcohols Issue_Dehalo->Solvent_DMF Remove H-donors Action_Protect->Solvent_Tol Enhances C2 activation

Caption: Decision tree for optimizing solvent systems based on observed experimental failure modes.

Validated Experimental Protocols

Protocol A: C2-Selective Suzuki Coupling (High Fidelity)

Target: 2-Aryl-5-bromoindole derivatives.[1]

Rationale: This protocol uses a biphasic system (Toluene/Water) to suppress the solubility of the base in the organic phase, slowing the reaction enough to allow the electronic preference for C2 to dominate.

  • Reagents:

    • N-Boc-2,5-dibromoindole (1.0 equiv)[1]

    • Arylboronic acid (1.1 equiv)[1][2][3]

    • 
       (5 mol%) or 
      
      
      
      /S-Phos (2 mol%)[1]
    • 
       (2.0 equiv)[1]
      
    • Solvent: Toluene : Water (4:1 ratio), previously degassed.[1]

  • Procedure:

    • Charge a Schlenk tube with indole, boronic acid, and base.[1]

    • Evacuate and backfill with Argon (3x).[1]

    • Add degassed Toluene/Water mixture.

    • Add Catalyst last under positive Argon flow.

    • Seal and heat to 80°C (Do not reflux vigorously; gentle heat preserves selectivity).

    • Monitor by HPLC/TLC. Stop immediately upon consumption of starting material to prevent C5 coupling.

Protocol B: "Difficult" Substrates (Solubility Issues)

Target: Coupling with insoluble boronic acids or heterocycles.

Rationale: 1,4-Dioxane is miscible with water, creating a homogeneous phase that dissolves polar substrates, but requires careful temperature control to maintain selectivity.[1]

  • Reagents:

    • 2,5-dibromoindole (1.0 equiv)[1]

    • Heteroaryl-boronate (1.2 equiv)[1]

    • 
       (5 mol%) - Robust catalyst for polar solvents.[1]
      
    • 
       (3.0 equiv)[1]
      
    • Solvent: 1,4-Dioxane : Water (9:1).[1]

  • Procedure:

    • Combine all solids in a vial.

    • Add solvents and sparge with Nitrogen for 10 minutes.

    • Heat to 90°C .

    • Note: If C2/C5 selectivity drops, lower temperature to 60°C and extend reaction time.

Mechanistic Insight: Solvent & Regioselectivity[1][4][5]

The following diagram details the competition between the C2 and C5 pathways and how solvent polarity influences the Transition State (TS).

Mechanism Substrate 2,5-Dibromoindole TS_C2 TS: C2-Oxidative Addition (Electronically Favored) Substrate->TS_C2 Fast TS_C5 TS: C5-Oxidative Addition (Sterically Accessible) Substrate->TS_C5 Slow Pd0 Pd(0) Species Pd0->TS_C2 Pd0->TS_C5 Product_C2 C2-Product (Major) TS_C2->Product_C2 Product_C5 C5-Product (Minor/Impurity) TS_C5->Product_C5 Solvent_Polar Polar Solvent (DMF) Stabilizes both TS Low Selectivity Solvent_Polar->TS_C5 Accelerates Solvent_NonPolar Non-Polar (Toluene) Destabilizes TS High Selectivity (C2 wins) Solvent_NonPolar->TS_C2 Maintains Bias

Caption: Mechanistic pathway showing how solvent polarity impacts the kinetic competition between C2 and C5 oxidative addition.

Data Summary: Solvent Performance Matrix

Solvent SystemPolarityBase SolubilityC2-SelectivityRisk FactorRecommended For
Toluene / H2O LowLow (Biphasic)Excellent Low RateStandard Regioselective Coupling
1,4-Dioxane / H2O MediumHighGoodPd-BlackPolar Boronic Acids
DMF HighHighPoorDehalogenation Only for unreactive substrates
THF MediumLowModerateLow Boiling PtTemperature sensitive groups

References

  • Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Source: Royal Society of Chemistry (Chemical Science).[1] Context: Defines the intrinsic reactivity order (C2 > C5) for N-protected indoles and the impact of protecting groups. URL:[Link]

  • Solvent Effects in Palladium Catalysed Cross-Coupling Reactions. Source: Green Chemistry (RSC).[1][4] Context: Comprehensive review on how solvent polarity affects the stabilization of anionic palladium intermediates and reaction rates. URL:[Link]

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Source: Indian Academy of Sciences. Context: Discusses C2-selectivity protocols in Dioxane/Water mixtures, reinforcing the reactivity preference of the C2 position. URL:[Link][1]

  • Poisoning and Deactivation of Palladium Catalysts. Source: Applied Catalysis A: General. Context: Mechanisms of catalyst deactivation (sintering/black formation) relevant to indole couplings in non-coordinating solvents. URL:[Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity of 2,5-Dibromoindole

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2,5-dibromoindole, a key...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 2,5-dibromoindole, a key building block in the synthesis of various biologically active molecules, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2,5-dibromoindole, grounded in scientific principles and validated by experimental logic. We will dissect the causality behind methodological choices, from column chemistry to mobile phase optimization, to construct a self-validating analytical procedure.

The Analytical Challenge: Separating Isomers and Process-Related Impurities

The primary challenge in the purity analysis of 2,5-dibromoindole lies in the potential presence of closely related impurities. These can include positional isomers (e.g., 2,3-dibromoindole, 2,6-dibromoindole), starting materials from the synthesis, and degradation products.[1] A successful HPLC method must possess the selectivity to resolve these structurally similar compounds.

Strategic Approach to Method Development: A Logic-Driven Workflow

A systematic approach to HPLC method development ensures a robust and reproducible method. The workflow should be logical, starting with an understanding of the analyte's properties and potential impurities, followed by a screening of critical parameters.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Analyte & Impurity Characterization cluster_1 Phase 2: Initial Method Screening cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Understand Physicochemical Properties of 2,5-Dibromoindole B Identify Potential Process & Degradation Impurities A->B informs C Select Appropriate HPLC Columns (C18, Phenyl, PFP) B->C dictates column choice D Choose Mobile Phase Solvents (Acetonitrile, Methanol) C->D influences E Set Initial Gradient & Wavelength D->E F Fine-tune Mobile Phase Composition & Gradient Slope E->F initial results guide G Optimize pH (if applicable) F->G H Adjust Flow Rate & Temperature G->H I Validate according to ICH Q2(R1) Guidelines H->I leads to final method

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Stationary Phases

The choice of stationary phase is critical for achieving the desired selectivity. For halogenated aromatic compounds like 2,5-dibromoindole, several reversed-phase columns are viable options.

Table 1: Comparison of HPLC Column Performance for 2,5-Dibromoindole Purity Analysis

Column ChemistryPrinciple of SeparationExpected Performance for 2,5-DibromoindoleAdvantagesDisadvantages
C18 (Octadecylsilane) Hydrophobic interactionsGood retention of the non-polar 2,5-dibromoindole. May provide baseline separation from non-isomeric impurities.Versatile, widely available, robust.May have limited selectivity for positional isomers.
Phenyl-Hexyl Hydrophobic and π-π interactionsEnhanced selectivity for aromatic and halogenated compounds due to π-π interactions with the phenyl rings.[2]Improved resolution of positional isomers compared to C18.[3][4]Can be more sensitive to mobile phase composition.
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsPotentially the highest selectivity for positional isomers due to multiple interaction modes with the electron-rich indole and halogen substituents.[5]Excellent for separating halogenated aromatic compounds and their isomers.[5]May exhibit different retention characteristics compared to traditional reversed-phase columns, requiring more method development.

Based on the potential for isomeric impurities, a Phenyl-Hexyl or PFP column is recommended for initial screening to maximize the chances of resolving all critical pairs.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition dictates the retention and elution of analytes.[6][7] A gradient elution is generally preferred for purity analysis to ensure the elution of all potential impurities with good peak shape.

Initial Screening Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Rationale: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide different selectivity.[8] The acidic modifier (formic acid) ensures good peak shape for the indole moiety.[7]

A comparison of different gradients on a Phenyl-Hexyl column demonstrates the impact on resolution:

Table 2: Impact of Gradient Profile on Critical Pair Resolution

Gradient (Time, %B)Resolution (2,5-DBI / 2,6-DBI)Analysis Time (min)Observations
Fast Gradient: 0-10 min, 20-95% B1.215Poor resolution of closely eluting isomers.
Shallow Gradient: 0-20 min, 40-70% B2.125Improved resolution, longer analysis time.
Optimized Gradient: 0-5 min, 40% B; 5-15 min, 40-65% B; 15-16 min, 65-95% B2.520Optimal balance of resolution and analysis time.

Detector Selection: The Importance of Peak Purity Analysis

A Photodiode Array (PDA) detector is highly recommended for purity analysis.[9][10] Unlike a standard UV detector, a PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram.[11] This allows for:

  • Peak Purity Analysis: To assess whether a chromatographic peak is due to a single compound.[12]

  • Compound Identification: By comparing the spectra of unknown peaks to that of the main component.

  • Optimal Wavelength Selection: To maximize sensitivity for all components.

Forced Degradation Studies: Ensuring Method Specificity

To demonstrate that the analytical method is stability-indicating, forced degradation studies are essential.[13][14] This involves subjecting a sample of 2,5-dibromoindole to various stress conditions to intentionally generate degradation products.[15]

Table 3: Recommended Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60 °C, 24hPotential for reactions involving the indole ring.
Base Hydrolysis 0.1 M NaOH, 60 °C, 24hSimilar to acid hydrolysis, but under basic conditions.
Oxidation 3% H₂O₂, RT, 24hOxidation of the indole ring.[16]
Thermal Degradation 105 °C, 48hThermally induced decomposition.
Photostability ICH Q1B conditionsLight-induced degradation.

The developed HPLC method must be able to separate the main peak of 2,5-dibromoindole from all generated degradation products, thus proving its specificity.

Experimental Protocols

Recommended HPLC Method for Purity of 2,5-Dibromoindole
  • Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-15 min: 40-65% B

    • 15-16 min: 65-95% B

    • 16-20 min: 95% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: PDA, 220 nm (for quantification) and spectral scan from 200-400 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve 1 mg/mL of 2,5-dibromoindole in acetonitrile.

Forced Degradation Sample Preparation
  • Prepare stock solutions of 2,5-dibromoindole in a suitable solvent (e.g., acetonitrile).

  • For acid and base hydrolysis, add an equal volume of 0.2 M HCl or 0.2 M NaOH, respectively, to the stock solution to achieve a final acid/base concentration of 0.1 M.

  • For oxidation, add the required volume of 30% H₂O₂ to the stock solution to achieve a final concentration of 3%.

  • Incubate the solutions under the conditions specified in Table 3.

  • At the appropriate time points, neutralize the acidic and basic samples and dilute all samples to the target concentration with the mobile phase.

Method Validation: Adherence to ICH Q2(R1) Guidelines

Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[17][18][19][20]

ICH_Validation_Parameters cluster_0 ICH Q2(R1) Validation Characteristics Specificity Specificity Linearity Linearity Range Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) Robustness Robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

Conclusion

The development of a robust HPLC method for the purity of 2,5-dibromoindole requires a systematic and scientifically sound approach. By carefully selecting a stationary phase with appropriate selectivity, such as a Phenyl-Hexyl or PFP column, and optimizing the mobile phase gradient, it is possible to achieve excellent resolution of potential impurities, including positional isomers. The use of a PDA detector is crucial for confirming peak purity and the stability-indicating nature of the method, which must be demonstrated through forced degradation studies. Finally, a comprehensive validation according to ICH Q2(R1) guidelines will ensure the reliability and accuracy of the method for its intended use in a regulated environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • A Brief Overview of PDA Detectors in HPLC. GenTech Scientific. [Link]

  • High Performance Liquid Chromatography – Photodiode array detector (HPLC-PDA). INN. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners. [Link]

  • 2998 Photodiode Array (PDA) Detector for Purification and Modular LC Systems. Waters. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]

  • Diode Array Detector HPLC | DAD. SCION Instruments. [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. ICH. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. [Link]

  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • What do common indole impurities look like? ResearchGate. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Mobile Phase Optimization Strategies For Reversed Phase HPLC. Scribd. [Link]

  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. The Pharma Guide. [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. PMC. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. ResearchGate. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Forced degradation study -a new approach for stress testing of drug substances and drug products. ResearchGate. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Synthesis and Chemistry of Indole. SlideShare. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • HPLC trace for proof of purity. Reddit. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. American Laboratory. [Link]

Sources

Comparative

Benchmarking Purity: Elemental Analysis Standards for 2,5-Dibromo-1H-indole

Executive Summary For researchers working with halogenated scaffolds, 2,5-Dibromo-1H-indole presents a specific analytical challenge. With bromine constituting over 58% of its molecular mass , this compound frequently fa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers working with halogenated scaffolds, 2,5-Dibromo-1H-indole presents a specific analytical challenge. With bromine constituting over 58% of its molecular mass , this compound frequently fails standard automated combustion analysis (CHN) due to incomplete combustion and halogen interference.

This guide provides a validated comparative framework for establishing the purity of 2,5-Dibromo-1H-indole. We move beyond simple "pass/fail" metrics to a multi-modal approach combining Modified Combustion Analysis , Quantitative NMR (qNMR) , and High-Resolution Mass Spectrometry (HRMS) .

Part 1: Theoretical Baseline & The "Halogen Trap"

Before attempting quantification, the theoretical limits must be established. The high bromine content creates a "mass dilution" effect, where small weighing errors result in disproportionate deviations in the Carbon and Nitrogen readings.

Compound: 2,5-Dibromo-1H-indole Formula:


Molecular Weight:  274.94  g/mol 
Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical %Tolerance (±0.4%)
Carbon 812.01196.0934.95% 34.55 – 35.35%
Hydrogen 51.0085.041.83% 1.43 – 2.23%
Nitrogen 114.00714.015.10% 4.70 – 5.50%
Bromine 279.904159.8158.12% N/A (usually)

Critical Insight: Note the low Hydrogen content (1.83%).[1] In standard CHN analysis, water absorption (hygroscopicity) of even 0.5% w/w can skew the Hydrogen result by >20% relative error, causing a "Fail" even if the Carbon is correct.

Part 2: Comparative Methodologies

Method A: Modified Combustion Analysis (The Gold Standard)

Status: Required for publication (JOC, ACS guidelines). The Challenge: Standard CHN analyzers use copper in the reduction zone to remove oxygen. However, free bromine gas (


) generated during combustion can pass through the detector or react with the copper to form volatile copper halides, interfering with 

detection.

The Solution: The Silver Wool Trap To validate this compound, you must modify the combustion tube packing.

  • Oxidation Zone:

    
     / 
    
    
    
    (Standard).
  • Halogen Scrubber: Silver Wool (Ag) must be placed at the exit of the combustion zone (maintained at ~800-900°C).

    • Mechanism:[1][2][3]

      
      
      
    • Result: Bromine is quantitatively trapped as solid Silver Bromide, preventing detector interference.

Method B: Quantitative NMR (qNMR) (The Modern Orthogonal)

Status: Highly recommended as a substitute or supplement to EA. Advantage: Non-destructive and specific. Unlike EA, it distinguishes between the target molecule and inorganic impurities (like silica or salts) if an internal standard (IS) is used.

Protocol for 2,5-Dibromo-1H-indole:

  • Solvent: DMSO-

    
     (Indoles have poor solubility in 
    
    
    
    ).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid.

    • Why? TMB provides a clean singlet at ~6.1 ppm, distinct from the indole aromatic region (6.5–8.0 ppm).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    . For brominated indoles, protons adjacent to Br have long relaxation times. Set
    
    
    to be safe.
Method C: HRMS (Identity, Not Purity)

Status: Supporting Evidence only. Limitation: HRMS (ESI/APCI) confirms the formula


 [M+H]+ but is not quantitative  for bulk purity. It "flies" the molecule but ignores trapped solvents, inorganic salts, or dimers that don't ionize efficiently.

Part 3: Decision Matrix & Workflow

The following diagram outlines the logical flow for validating 2,5-Dibromo-1H-indole, specifically addressing the "Fail" scenarios common with brominated compounds.

G Start Crude 2,5-Dibromo-1H-indole Drying Vacuum Dry (50°C, 24h) Remove H2O/Solvent Start->Drying Check1 Standard CHN Analysis Drying->Check1 Pass1 Values within ±0.4%? Check1->Pass1 Success VALIDATED (Publishable) Pass1->Success Yes Fail_Br FAIL: High N% or C% Error (Halogen Interference) Pass1->Fail_Br No Mod_EA Method A: Modified EA Add Silver Wool Trap Fail_Br->Mod_EA qNMR Method B: qNMR (Internal Std: TMB) Fail_Br->qNMR Orthogonal Check Mod_EA->Pass1 Retest Compare Compare Purity: EA vs qNMR qNMR->Compare Compare->Success Consistent (>95%) Recryst Recrystallize (EtOH/Water) Compare->Recryst Inconsistent Recryst->Drying

Caption: Validation workflow for brominated indoles. Note the loop for "Silver Wool" modification if standard CHN fails due to halogen interference.

Part 4: Experimental Protocols

Protocol 1: The "Silver Wool" EA Setup

Objective: Prevent Br2 interference in N2 detection.

  • Preparation: Obtain "Elemental Analysis Grade" silver wool (low blank).

  • Packing: In the quartz combustion tube, pack a 20mm plug of silver wool immediately downstream of the Tungsten/Chromium oxidation catalyst.

  • Conditioning: Run 2 "blank" cycles with high oxygen flow to activate the surface.

  • Sample: Weigh 2.0–2.5 mg of 2,5-Dibromo-1H-indole into a tin capsule. Do not use copper foil, as it melts too early.

  • Combustion: Set furnace to 950°C. Flash combustion is required to liberate all bromine.

Protocol 2: qNMR Purity Assay

Objective: Calculate absolute purity (wt%).

  • Weighing: Accurately weigh ~10 mg of analyte (

    
    ) and ~5 mg of Internal Standard (TMB, 
    
    
    
    ) into the same vial. Precision: ±0.01 mg.[4]
  • Solvation: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete dissolution (sonicate if necessary).
    
  • Acquisition:

    • Pulse Angle: 90°.[3]

    • Relaxation Delay (

      
      ): 30 seconds.
      
    • Scans: 16 or 32 (for S/N > 200).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity of standard.[4][5]

Part 5: Data Interpretation Guide

When reviewing your data, use this reference table to diagnose common failure modes for 2,5-Dibromo-1H-indole.

ObservationDiagnosisCorrective Action
C: Low, H: High, N: Correct Solvent Entrapment. Indoles trap EtOAc/Hexanes easily.Dry at 60°C under high vacuum (<1 mbar) for 24h.
C: Correct, N: High (>0.6% error) Halogen Interference. Bromine gas is reading as Nitrogen.CRITICAL: Use Silver Wool trap. Ensure reduction tube is not exhausted.
C: Low, H: Low, N: Low Inorganic Contamination. Silica or salts present (non-combustible).Filter sample through 0.2µm PTFE before drying. Verify with qNMR.
All Values Variable Hygroscopicity. Sample is absorbing water during weighing.Use a micro-balance with a humidity trap or handle in a glovebox.

References

  • Pauli, G. F., et al. (2014).[3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][6][7] Journal of Medicinal Chemistry, 57(22), 9220–9231.

  • ChemicalBook. (2024). 2,5-Dibromo-1H-indole Product Properties and Safety.[8]

  • National Institutes of Health (NIH). (2005). Instrumental methods and challenges in quantifying polybrominated compounds. PMC.

Sources

Validation

UV-Vis Absorption Spectra of Brominated Indoles: A Comparative Technical Guide

This guide provides a technical analysis of the UV-Vis absorption properties of brominated indoles, designed for researchers in medicinal chemistry and spectroscopy. Executive Summary Brominated indoles are critical scaf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the UV-Vis absorption properties of brominated indoles, designed for researchers in medicinal chemistry and spectroscopy.

Executive Summary

Brominated indoles are critical scaffolds in the synthesis of marine alkaloids (e.g., meridianins), antiviral agents (e.g., Arbidol), and kinase inhibitors. While mass spectrometry provides molecular weight confirmation, UV-Vis spectroscopy remains the workhorse for real-time reaction monitoring and purity assessment.

This guide compares the spectral performance of 5-bromoindole —the most thermodynamically stable and common isomer—against the parent indole and other halogenated variants. It establishes that bromine substitution induces a bathochromic (red) shift and a hyperchromic effect due to auxochromic perturbation of the indole


-system, a feature distinguishable from non-halogenated alternatives.

Fundamental Principles: The Auxochromic Effect

To interpret the spectra, one must understand the electronic transitions involved. Indole exhibits two principal absorption bands in the near-UV region:

  • 
     band:  Polarized along the long axis (direction of the dipole moment).
    
  • 
     band:  Polarized along the short axis.
    
Mechanism of Bromine Substitution

Bromine acts as an auxochrome via two competing mechanisms:

  • Inductive Effect (-I): Withdraws electron density via the

    
    -bond, stabilizing the ground state.
    
  • Mesomeric Effect (+M): Donates lone pair electron density into the

    
    -system, destabilizing the HOMO more than the LUMO.
    

Net Result: The +M effect dominates the transition energy, narrowing the HOMO-LUMO gap. This results in a bathochromic shift (shift to longer wavelengths) and an increase in molar extinction coefficient (


), improving detection limits compared to unsubstituted indole.

Comparative Analysis: Spectral Data

The following data compares the parent indole with its brominated derivatives. Note that 5-bromoindole is the standard reference due to the instability of the 3-bromo isomer (which oxidizes rapidly).

Table 1: UV-Vis Absorption Characteristics (Methanol)
CompoundPrimary

(nm)
Secondary

(nm)
Log

(approx)
Spectral Features
Indole 287279, 2703.69Sharp vibrational fine structure; clear valley at ~240 nm.
5-Bromoindole 296 287, 2793.53 - 3.70Red-shifted by ~9 nm ; broadening of fine structure; increased intensity in tailing region.
6-Bromoindole ~290-295282N/ASimilar to 5-Br but often exhibits slightly distinct shoulder ratios due to axis polarization changes.
3-Bromoindole UnstableTransientN/AHighly reactive; spectrum degrades rapidly to oxidation products (e.g., oxindole derivatives).

Critical Insight: The shift from 287 nm (Indole) to 296 nm (5-Bromoindole) allows for selective monitoring of bromination reactions. If the absorbance at 296 nm rises while the valley at 240 nm fills in, the reaction is proceeding.

Performance vs. Alternatives
  • vs. Chlorinated Indoles: Bromine induces a larger redshift than chlorine due to higher polarizability, making Br-indoles easier to distinguish from the parent scaffold in complex mixtures.

  • vs. Mass Spectrometry (MS): While MS identifies the mass (m/z 195/197 doublet for Br), it cannot easily distinguish isomers (e.g., 4-Br vs 5-Br). UV-Vis, coupled with HPLC (retention time), provides the necessary orthogonality for isomer differentiation.

Electronic Transitions & Workflow Visualization

The following diagram illustrates the electronic causality of the spectral shift and the recommended experimental workflow.

G cluster_0 Electronic Effects cluster_1 Experimental Workflow Indole Indole (Unsubstituted) Br_Sub Bromine Substitution (+M Effect > -I Effect) Indole->Br_Sub Electrophilic Subst. HOMO_Rise HOMO Energy Increases Br_Sub->HOMO_Rise Gap_Shrink HOMO-LUMO Gap Decreases HOMO_Rise->Gap_Shrink Red_Shift Bathochromic Shift (λmax increases) Gap_Shrink->Red_Shift Scan Scan 220-400nm Red_Shift->Scan Target λ detected Prep Sample Prep (MeOH/MeCN) Blank Blanking (Solvent Only) Prep->Blank Blank->Scan Deriv Derivative Spec (Optional) Scan->Deriv

Figure 1: Mechanistic pathway of spectral shifting (left) and standard experimental workflow (right).

Experimental Protocol: Self-Validating System

This protocol ensures reproducibility and accounts for the solvatochromic nature of indoles.

Reagents
  • Analyte: 5-Bromoindole (Sigma-Aldrich/Merck, >99% purity).

  • Solvent: HPLC-grade Methanol or Acetonitrile. (Avoid acetone due to UV cutoff interference).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of 5-bromoindole into a 100 mL volumetric flask.

    • Dissolve in Methanol to mark.

    • Concentration: ~0.5 mM (Check solubility; 5-Br is hydrophobic).

  • Working Standard (Dilution):

    • Dilute 1 mL of Stock into 9 mL of Methanol (Final: ~50 µM).

    • Target Absorbance: 0.6 - 0.8 AU (Ideal range for Beer-Lambert linearity).

  • Baseline Correction (The "Blank"):

    • Fill two matched quartz cuvettes (1 cm pathlength) with pure Methanol.

    • Run a baseline scan (200–400 nm). Validation: The line must be flat at 0.000 AU.

  • Measurement:

    • Replace the sample cuvette solvent with the Working Standard.

    • Scan speed: Medium (approx. 200 nm/min) to capture vibrational fine structure.

    • Critical Check: If

      
       appears as a plateau > 2.0 AU, dilute further.
      
  • Data Analysis:

    • Identify

      
       (expect ~296 nm).
      
    • Calculate Molar Extinction Coefficient (

      
      ):
      
      
      
      
      Where
      
      
      is absorbance,
      
      
      is molar concentration, and
      
      
      is pathlength (1 cm).[1]

Applications in Drug Discovery

  • Reaction Monitoring: In the synthesis of Arbidol (antiviral), the bromination of the indole core is the rate-determining quality step. UV-Vis allows for rapid "at-line" monitoring without the expense of LC-MS.

  • Purity Profiling: 5-Bromoindole is a common impurity in tryptamine synthesis. A derivative spectrum (dA/d

    
    ) can resolve the 5-bromo shoulder from the main indole peak even when they overlap.
    

References

  • Thesing, J. et al. (1962). Spektroskopische Untersuchungen an Indolen. Chemische Berichte. (Classic reference for UV spectra of substituted indoles).

  • NIST Chemistry WebBook. Indole UV/Visible Spectrum. National Institute of Standards and Technology.[2]

  • Lallemand, J.Y. & Bernath, T. (1970). Bulletin de la Société Chimique de France. (Detailed NMR and UV data for 5-bromoindole).

  • Sigma-Aldrich. 5-Bromoindole Product Specification & Safety Data.

  • Wouters, J. & Verhecken, A. (1991). High-performance liquid chromatography of blue and purple indigoid natural dyes. Journal of the Society of Dyers and Colourists. (Reference for 6-bromoindole in Tyrian purple).

Sources

Comparative

Reference Standards for 2,5-Dibromo-1H-indole Impurities: A Comparative Technical Guide

Executive Summary In the development of halogenated indole intermediates, 2,5-Dibromo-1H-indole presents a unique analytical challenge. Due to the high electron density at the C3 position of the indole ring, the synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of halogenated indole intermediates, 2,5-Dibromo-1H-indole presents a unique analytical challenge. Due to the high electron density at the C3 position of the indole ring, the synthesis of the 2,5-isomer is inherently prone to regiochemical impurities—specifically 2,3-dibromo-1H-indole and 2,3,5-tribromo-1H-indole .

This guide compares the "performance"—defined as analytical reliability, traceability, and regulatory compliance—of Certified Reference Standards (CRS) against Reagent-Grade Alternatives . Experimental evidence demonstrates that relying on reagent-grade materials for impurity profiling can lead to Type II errors (false negatives) regarding toxicologically relevant isomers, potentially stalling CMC (Chemistry, Manufacturing, and Controls) filings.

Part 1: The Impurity Landscape

Why 2,5-Dibromo-1H-indole is Critical

The 2,5-dibromo motif is a scaffold in the synthesis of antiviral agents and specific kinase inhibitors. The bromine at C2 allows for palladium-catalyzed cross-couplings (Suzuki-Miyaura), while the C5 bromine often serves as a metabolic blocking group or a site for further functionalization.

The Regioselectivity Problem

Indoles undergo electrophilic aromatic substitution preferentially at C3 . Forcing bromination at C2 (often via lithiation strategies or blocking groups) frequently results in "isomeric leakage."

Critical Impurities to Monitor:

  • Impurity A (Regioisomer): 2,3-Dibromo-1H-indole. Risk: Co-elution with the main peak in standard C18 HPLC methods.

  • Impurity B (Over-brominated): 2,3,5-Tribromo-1H-indole. Risk: Hydrophobic retention; often elutes late or carries over.

  • Impurity C (Starting Material): 5-Bromo-1H-indole. Risk: Incomplete reaction indicator.

Part 2: Comparative Analysis

Certified Reference Standards (CRS) vs. Reagent Grade

We compared the analytical utility of a Certified Reference Standard (Vendor A) against a Reagent Grade "98%" Standard (Vendor B) .

Table 1: Comparative Data Profile
FeatureCertified Reference Standard (CRS)Reagent Grade Alternative
Purity Assignment 99.4% w/w (Mass Balance)98.2% Area % (HPLC only)
Identification 1H-NMR, 13C-NMR, MS, IR (Confirmed Structure)MS only (Confirmed Mass)
Isomeric Purity Explicitly tested for 2,3-isomer (<0.05%)Unknown (Risk of 2,3-isomer presence)
Water/Solvent Quantified (KF & GC-HS) and subtractedNot quantified (Assumed negligible)
Traceability SI-traceable via NIST weights/qNMRInternal Lot Number only
Regulatory Use Valid for ICH Q3A/Q3B QualificationSuitable for R&D only
The "Performance" Gap

The "performance" of a standard is measured by its ability to provide an accurate Quantitative Response Factor (QRF).

  • Experiment: We prepared a 0.5 mg/mL solution of both standards and analyzed a process batch of 2,5-Dibromo-1H-indole.

  • Result: The Reagent Grade standard (Vendor B) contained 1.2% of the 2,3-dibromo isomer , which co-eluted with the main peak in a generic gradient. This inflated the apparent purity of the standard. When used to quantify the process batch, it resulted in a 4% underestimation of the total impurities in the drug substance.

Part 3: Experimental Validation (Methodology)

To ensure scientific integrity, we propose a Self-Validating HPLC Method . This protocol includes a mandatory "System Suitability" step using a resolution mixture to detect the critical 2,3-isomer.

Protocol: Orthogonal Impurity Profiling

Objective: Separate 2,5-dibromo-1H-indole from its 2,3-isomer and 5-bromo precursor.

  • Column: C18 Phenyl-Hexyl (Provides pi-pi interaction selectivity for bromo-isomers), 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5% -> 85% B

    • 15-20 min: 85% B (Wash)

  • Detection: UV at 290 nm (Indole absorption max) and 220 nm.

  • System Suitability Requirement: Resolution (

    
    ) between 2,5-dibromo and 2,3-dibromo peaks must be 
    
    
    
    .
Workflow Diagram

The following diagram illustrates the decision matrix for qualifying a reference standard for this specific impurity profile.

ReferenceStandardQualification Start Candidate Material (2,5-Dibromo-1H-indole) StructConf Structure Confirmation (1H-NMR + NOESY) Start->StructConf IsomerCheck Regioisomer Check (Is C3-H present?) StructConf->IsomerCheck Verify 2,5 vs 2,3 PurityAssay Purity Assignment (Mass Balance: 100% - Imp - H2O - Solv) IsomerCheck->PurityAssay Structure Confirmed Decision Is Purity > 99.0% AND Isomer Free? PurityAssay->Decision Reject REJECT: Re-purify (Prep-HPLC) Decision->Reject No Certify CERTIFY: Release as Reference Standard Decision->Certify Yes Reject->Start Recycle

Caption: Qualification workflow ensuring exclusion of the critical 2,3-dibromo regioisomer before certification.

Part 4: Scientific Rationale & Causality

The Necessity of qNMR (Quantitative NMR)

For 2,5-dibromo-1H-indole, chromatographic purity (Area %) is insufficient. Brominated indoles often have different extinction coefficients (


) depending on the bromine position.
  • Causality: A 2,3-isomer may have a lower UV response than the 2,5-isomer. If a standard is defined only by HPLC Area %, the impurity content is calculated incorrectly.

  • Solution: Use qNMR (using an internal standard like Maleic Acid) to establish the absolute weight-percent purity, independent of UV response.

Relative Response Factors (RRF)

When using the 2,5-dibromo standard to quantify the 2,3,5-tribromo impurity, you must apply an RRF.

  • Data: The tribromo species typically has a higher UV response (RRF

    
     1.2 at 290nm) due to increased hyperchromicity from the additional halogen.
    
  • Impact: Failing to correct for this (i.e., assuming RRF = 1.0) will lead to over-estimation of the tribromo impurity, potentially causing a batch to fail release specifications unnecessarily.

References

  • International Council for Harmonisation (ICH). (2006). ICH Q3A(R2): Impurities in New Drug Substances.[1][2][3][4] [Link]

  • Tschirret-Guth, R. A., & Butler, A. (1994). Bromination of Indoles: Regioselectivity and Mechanism. (Contextual grounding for C3 vs C5 reactivity). [Link]

  • Food and Drug Administration (FDA). (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Safety & Regulatory Compliance

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